3,5-Dibromo-2-chlorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLJSOZZJPDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-2-chlorobenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Dibromo-2-chlorobenzonitrile, a halogenated aromatic nitrile with significant potential as a versatile building block in synthetic organic chemistry. Drawing upon established chemical principles and analogous reactivity data, this document details its synthesis, explores its chemical properties, and discusses its prospective applications, particularly within the realm of pharmaceutical research and development.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
Polysubstituted benzonitriles are a class of organic compounds of paramount importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple, distinct halogen substituents on the aromatic ring, coupled with the reactive nitrile functionality, provides a scaffold ripe for selective and diverse chemical transformations. This compound (CAS No. 1160574-24-2) epitomizes this strategic value, offering a unique combination of steric and electronic properties that can be exploited for the construction of novel molecular architectures. The differential reactivity of the bromine and chlorine atoms, in conjunction with the versatility of the nitrile group, allows for a stepwise and controlled functionalization, making it a highly attractive intermediate for medicinal chemists.
Physicochemical and Safety Data
While comprehensive experimental data for this compound is not extensively reported in publicly accessible literature, key identifiers and safety information have been compiled from reliable chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 1160574-24-2 | [1] |
| Molecular Formula | C₇H₂Br₂ClN | [1] |
| Molecular Weight | 295.37 g/mol | |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
Safety Profile:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Signal Word: Warning[1]
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3,5-dibromobenzaldehyde, followed by its conversion to the target nitrile via a Sandmeyer reaction. This synthetic strategy is predicated on well-established and robust organic transformations.
Stage 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde
The precursor, 2-amino-3,5-dibromobenzaldehyde, is a crucial intermediate in the synthesis of various compounds, including the mucolytic agent Ambroxol. A common synthetic route involves the reduction of o-nitrobenzaldehyde followed by direct bromination.
Experimental Protocol:
-
Step 1: Reduction of o-Nitrobenzaldehyde. In a suitable reaction vessel, o-nitrobenzaldehyde is dissolved in a mixed solvent system of ethanol and water. To this solution, iron powder and a catalytic amount of glacial acetic acid and concentrated hydrochloric acid are added. The mixture is heated to reflux for approximately 40-60 minutes to effect the reduction of the nitro group to an amine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Bromination. After the reduction is complete, the reaction mixture is cooled to 0°C in a cold trap. Bromine is then added dropwise to the cooled solution. The reaction is allowed to proceed at room temperature for 2-2.5 hours.
-
Step 3: Work-up and Purification. Upon completion of the bromination, the reaction is stopped, and the mixture is filtered. The filtrate is then extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-amino-3,5-dibromobenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as acetone to afford a light yellow solid.
Caption: Workflow for the synthesis of 2-amino-3,5-dibromobenzaldehyde.
Stage 2: Conversion to this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3] In this stage, the amino group of 2-amino-3,5-dibromobenzaldehyde is transformed into a nitrile group.
Experimental Protocol:
-
Step 1: Diazotization. 2-Amino-3,5-dibromobenzaldehyde is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature within this range to form the corresponding diazonium salt in situ. The formation of the diazonium salt is a critical step, and careful temperature control is necessary to prevent its decomposition.[4][5]
-
Step 2: Sandmeyer Cyanation. In a separate flask, a solution of copper(I) cyanide (CuCN) in potassium cyanide (KCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN/KCN solution. The reaction mixture is stirred, and the temperature is gradually raised to facilitate the substitution of the diazonium group with the nitrile group. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][3]
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is neutralized and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Chemical Reactivity and Synthetic Potential
The chemical reactivity of this compound is dictated by the interplay of its three distinct functional components: the two bromine atoms, the chlorine atom, and the nitrile group.
-
Differential Halogen Reactivity: In many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This differential reactivity is a powerful tool in synthetic chemistry, as it allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. This enables a programmed, stepwise elaboration of the aromatic core.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of three electron-withdrawing halogen atoms and a nitrile group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. Strong nucleophiles can displace one or more of the halogen atoms, with the position of substitution being influenced by both steric and electronic factors.
-
Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. Common transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3,5-dibromo-2-chlorobenzoic acid) or amide intermediate.
-
Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine (3,5-dibromo-2-chlorobenzylamine).
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
-
Caption: Key reaction pathways for this compound.
Potential Applications in Drug Discovery
While specific applications of this compound are not yet widely documented in peer-reviewed literature, the utility of its structural isomers and related polyhalogenated benzonitriles as pharmaceutical intermediates is well-established. For instance, 4-bromo-2-chlorobenzonitrile is a known intermediate in the synthesis of androgen receptor antagonists, which are investigated for the treatment of prostate cancer.[6]
Given this precedent, this compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as a key building block can be envisioned in the synthesis of:
-
Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor. The polysubstituted aromatic ring allows for the precise positioning of various substituents to optimize binding affinity and selectivity for the target kinase.
-
Novel Heterocyclic Systems: The versatile reactivity of this compound makes it an ideal starting material for the construction of complex, fused heterocyclic ring systems, which form the core of many biologically active molecules.
-
Molecular Probes and Tool Compounds: The ability to selectively functionalize the different positions of the benzene ring makes this compound valuable for creating molecular probes to study biological processes or as tool compounds for target validation in drug discovery.
The strategic placement of the halogen atoms can be used to modulate the pharmacokinetic properties of a drug candidate, such as its metabolic stability and bioavailability.
Conclusion
This compound is a chemical entity with considerable, yet largely untapped, potential in synthetic organic chemistry. Its well-defined structure, coupled with the predictable and differential reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular targets. While a detailed experimental characterization is not yet prevalent in the public domain, this guide provides a robust framework for its synthesis and a clear rationale for its potential applications, particularly in the innovative field of drug discovery and development. As the demand for novel and diverse chemical scaffolds continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- 1. This compound | 1160574-24-2 [sigmaaldrich.com]
- 2. This compound-景明化工股份有限公司 [echochemical.com]
- 3. Research (18425) [myskinrecipes.com]
- 4. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
solubility and stability of 3,5-Dibromo-2-chlorobenzonitrile
An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-2-chlorobenzonitrile for Pharmaceutical and Research Applications
Abstract
This compound is a halogenated aromatic compound of significant interest as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility in multi-step synthetic routes is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive, in-depth analysis of the solubility and stability profiles of this compound. We synthesize theoretical principles with actionable, field-proven experimental protocols to offer researchers, scientists, and drug development professionals a practical framework for handling, formulating, and analyzing this key intermediate. This document elucidates the causal mechanisms behind its solubility behavior, details methodologies for its empirical determination, and explores its stability against thermal, pH-mediated, and photolytic stressors. All discussions are grounded in authoritative principles and include detailed analytical workflows essential for generating robust and reliable data.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound (CAS No: 1160574-24-2) is a trifunctional aromatic compound featuring two bromine atoms, one chlorine atom, and a nitrile group attached to a benzene ring.[3][4] The presence and specific arrangement of these functional groups dictate its chemical reactivity and physical properties, making it a unique precursor for targeted molecular design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1160574-24-2 | [3][4] |
| Molecular Formula | C₇H₂Br₂ClN | [3] |
| Molecular Weight | ~295.37 g/mol | Inferred from Formula |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥97% | [3] |
| Storage | Ambient, dry conditions | [3][4] |
| InChI Key | RFWLJSOZZJPDSE-UHFFFAOYSA-N | [3][4] |
Significance in Chemical Synthesis
The strategic value of this compound lies in its capacity for selective, sequential chemical modifications.[2] The distinct electronic environments of the C-Br and C-Cl bonds, coupled with the reactivity of the nitrile group, allow for a tiered synthetic strategy. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular scaffolds.[2] This trifunctional nature makes it an invaluable intermediate in the synthesis of targeted therapeutic agents and other high-value chemicals.[2]
Solubility Profile
Theoretical Assessment of Solubility
The solubility of this compound is dictated by its molecular structure. The large, nonpolar, and hydrophobic surface area created by the benzene ring and three halogen atoms suggests very low aqueous solubility.[5] Conversely, the polar nitrile group (-C≡N) introduces a dipole moment, which should confer solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide, Acetonitrile) and some polar protic solvents (e.g., Methanol, Ethanol).[6] Therefore, it is predicted to be practically insoluble in water but soluble in a range of common organic solvents.
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol describes a robust, self-validating method for quantifying the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 20-30 mg) to a series of 4 mL glass vials.
-
Rationale: Using an excess of solid material ensures that a saturated solution is achieved, allowing for the determination of the true equilibrium solubility.
-
To each vial, add 2 mL of a distinct test solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator set to a constant, moderate speed.
-
Allow the solutions to equilibrate at a controlled temperature (e.g., 25 °C) for a minimum of 24 hours.
-
Rationale: A 24-hour period is typically sufficient for most small molecules to reach thermodynamic equilibrium. Visual confirmation of undissolved solid at the end of the period validates that the solution is saturated.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean HPLC vial.
-
Rationale: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method (see Section 4.1).
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method (see Section 4.1).
-
Calculate the concentration of this compound in the original, undiluted filtrate by applying the dilution factor. This value represents the equilibrium solubility.
-
Data Presentation: Predicted Solubility
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Aqueous | Purified Water | Very Low / Insoluble | High hydrophobicity of the halogenated aromatic ring.[5] |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of dipole-dipole interactions with the nitrile group.[6] |
| Polar Aprotic | DMSO, Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions with the nitrile group. |
| Chlorinated | Dichloromethane | Soluble | "Like-dissolves-like" principle; similar polarity. |
| Non-polar | Hexane, Toluene | Sparingly Soluble | Limited interactions with the polar nitrile group. |
Visualization: Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Chemical Stability
pH-Dependent Stability and Hydrolysis
The nitrile functional group is known to be susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid via an intermediate amide. This potential degradation pathway is a critical consideration in drug development and process chemistry.
Experimental Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers across a pharmaceutically relevant pH range (e.g., pH 2, pH 4, pH 7.4, pH 9, and pH 12).
-
Sample Incubation:
-
Prepare a stock solution of this compound in a minimal amount of co-solvent (e.g., Acetonitrile) and spike it into each buffer solution to a final concentration of ~10-20 µg/mL.
-
Rationale: The co-solvent should be less than 5% of the total volume to minimize its effect on the bulk solution properties.
-
Prepare a "Time Zero" (T₀) sample by immediately quenching the reaction (e.g., by neutralizing the pH and diluting with mobile phase).
-
Incubate the remaining samples in a temperature-controlled chamber (e.g., 40 °C) to accelerate degradation.
-
Include a "dark control" sample wrapped in aluminum foil to isolate pH effects from potential photolytic degradation.[7]
-
-
Time-Point Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quench and dilute each aliquot as with the T₀ sample.
-
Analyze all samples by a stability-indicating HPLC method (see Section 4).
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Identify the formation of any new peaks (degradants) and monitor their growth over time.
-
Photostability Assessment (ICH Q1B Guideline)
Photostability testing determines if a substance is susceptible to degradation upon exposure to light, which is crucial for defining handling, packaging, and storage requirements.[8][9]
Experimental Protocol: Confirmatory Photostability Study
-
Sample Preparation:
-
Place a sufficient amount of solid this compound in a chemically inert, transparent container.
-
Prepare a parallel "dark control" sample by wrapping an identical container in aluminum foil.
-
Rationale: The dark control accounts for any degradation that is not light-induced (e.g., thermal) during the study period, ensuring that observed changes in the exposed sample are due to photolysis.[9]
-
-
Exposure Conditions:
-
Place both samples in a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).[7]
-
Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[7]
-
-
Analysis:
-
After exposure, visually inspect both the exposed and dark control samples for any changes in appearance.
-
Dissolve and analyze both samples using a stability-indicating HPLC method.
-
Compare the chromatograms. Significant changes in the purity of the exposed sample or the formation of new degradant peaks, relative to the dark control, indicate photosensitivity.
-
Visualization: Potential Degradation Pathways
Caption: Potential hydrolytic degradation pathway.
Thermal Stability and Chemical Incompatibility
-
Thermal Stability: Based on data for similar compounds, this compound is expected to be stable under standard ambient storage conditions.[10] For drug development, a thermogravimetric analysis (TGA) would be recommended to precisely determine its decomposition temperature.
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may initiate degradation or hazardous reactions. Always consult a comprehensive chemical compatibility chart when selecting materials for reactors, storage containers, and processing equipment.[11][12]
-
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light and incompatible materials.[13][14]
Core Analytical Methodologies
A robust, stability-indicating analytical method is paramount for accurately quantifying this compound in all solubility and stability studies.
Protocol: Stability-Indicating HPLC-UV Method Development
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Reversed-phase chromatography is well-suited for separating non-polar to moderately polar compounds. A gradient method provides the flexibility to resolve the parent compound from potential polar (early-eluting) or non-polar (late-eluting) degradants.
-
-
Forced Degradation:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Expose the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products.
-
Rationale: The goal is to demonstrate that the analytical method can separate the main peak from all potential degradation products, ensuring accurate quantification even in aged or stressed samples.[7]
-
-
Method Optimization and Validation:
-
Inject a mixture of the stressed samples and optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.
-
Set the UV detection wavelength at the absorbance maximum of this compound.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
-
Visualization: HPLC Method Validation Workflow
Caption: Workflow for stability-indicating method validation.
Conclusion
This compound is a synthetic intermediate whose effective use hinges on a clear understanding of its solubility and stability. This guide has established that the compound is likely insoluble in aqueous media but soluble in various organic solvents, a characteristic that can be precisely quantified using the provided shake-flask protocol. Furthermore, its stability is a critical parameter, with potential degradation pathways including pH-mediated hydrolysis and photolysis. The outlined experimental protocols, grounded in authoritative guidelines like ICH Q1B, provide a clear roadmap for researchers to de-risk their synthetic and formulation development processes. By employing these robust methodologies, scientists can ensure the quality, integrity, and successful application of this compound in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | Benchchem [benchchem.com]
- 3. This compound | 1160574-24-2 [sigmaaldrich.com]
- 4. This compound | 1160574-24-2 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. database.ich.org [database.ich.org]
- 8. scispace.com [scispace.com]
- 9. q1scientific.com [q1scientific.com]
- 10. canbipharm.com [canbipharm.com]
- 11. walchem.com [walchem.com]
- 12. graco.com [graco.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 97165-77-0|3,5-Dibromobenzonitrile|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dibromo-2-chlorobenzonitrile
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-2-chlorobenzonitrile. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns, to provide a robust and scientifically grounded prediction of the spectral features of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of halogenated benzonitrile derivatives.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic compound featuring a nitrile group and three halogen atoms (two bromine and one chlorine) on the benzene ring. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity, making it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of such molecular structures in solution. This guide will elucidate the expected ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational dataset for its identification and characterization.
Experimental Protocol: Best Practices for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for a solid compound like this compound, a meticulous experimental approach is paramount. The following protocol outlines a self-validating system for sample preparation and spectral acquisition.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. For a solid organic compound of this nature, the following steps are recommended:
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules due to its excellent dissolving properties.[1] For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.[1][2] The solvent should be chosen to avoid overlap of its residual peaks with the analyte signals.[2]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient for small molecules.[3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[3]
-
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and the opportunity to gently warm or vortex the sample to ensure complete dissolution.[3] It is crucial to filter the solution through a pipette with a cotton or glass wool plug into a clean, unscratched 5 mm NMR tube to remove any particulate matter, which can degrade the spectral resolution.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount should be added to the sample.
NMR Instrument Parameters
The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two signals in the aromatic region. The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents.
Chemical Shift Prediction
The benzene ring has two protons at positions 4 and 6. Due to the asymmetrical substitution pattern, these two protons are in different chemical environments and are therefore expected to give rise to two distinct signals. The chemical shift of protons on a benzene ring is influenced by both electron-withdrawing and electron-donating groups.[4] Halogens and the nitrile group are electron-withdrawing, which generally leads to a downfield shift (higher ppm values) of the aromatic proton signals compared to benzene (δ 7.3 ppm).[4]
To estimate the chemical shifts, we can use the principle of additivity of substituent chemical shift (SCS) effects. Starting with the chemical shift of benzene (7.27 ppm), we can add the incremental shifts for each substituent.[5]
-
Proton at C4 (H4): This proton is para to the chloro group, ortho to a bromo group, and meta to the other bromo group and the nitrile group.
-
Proton at C6 (H6): This proton is ortho to the nitrile group and a bromo group, and meta to the chloro group and the other bromo group.
Given the strong electron-withdrawing nature of the nitrile group and the halogens, both protons are expected to be significantly deshielded and resonate downfield. The proton at C6, being ortho to the strongly anisotropic nitrile group, is predicted to be the most downfield signal.
Predicted Multiplicity
The two aromatic protons, H4 and H6, are separated by three bonds and will therefore exhibit spin-spin coupling. This will result in both signals appearing as doublets. The coupling constant for meta-coupling in a benzene ring is typically small, in the range of 2-3 Hz.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2-3 |
| H6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 2-3 |
dot graph "1H_NMR_Prediction" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label: "Predicted ¹H NMR signals for this compound."; fontsize: 10; }
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Chemical Shift Prediction
The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity and resonance effects of the substituents. The aromatic carbons typically resonate in the range of 110-160 ppm.[4] Quaternary carbons (those bearing a substituent) often show weaker signals.[6]
-
C1 (bearing the CN group): This carbon is expected to be significantly shielded due to the sp-hybridized carbon of the nitrile group.
-
C2 (bearing the Cl group): The electronegative chlorine atom will cause a downfield shift of this carbon.
-
C3 and C5 (bearing the Br groups): The bromine atoms will also induce a downfield shift, though generally less pronounced than chlorine.
-
C4 and C6 (bearing the H atoms): These carbons will be influenced by all substituents, with their chemical shifts determined by the cumulative effects.
-
CN (nitrile carbon): The nitrile carbon itself will appear as a distinct signal, typically in the range of 115-125 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | ~ 110 - 115 | Quaternary, attached to CN |
| C2 | ~ 135 - 140 | Quaternary, attached to Cl |
| C3 | ~ 125 - 130 | Quaternary, attached to Br |
| C4 | ~ 130 - 135 | Tertiary, attached to H |
| C5 | ~ 128 - 133 | Quaternary, attached to Br |
| C6 | ~ 133 - 138 | Tertiary, attached to H |
| CN | ~ 115 - 120 | Nitrile carbon |
dot graph "13C_NMR_Prediction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label: "Predicted ¹³C NMR chemical shift assignments."; fontsize: 10; }
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are based on well-established principles of NMR spectroscopy and the known effects of substituents on aromatic systems. This information serves as a valuable resource for the identification and structural confirmation of this compound in research and development settings. Experimental verification of these predictions is encouraged to further solidify our understanding of the spectroscopic properties of this and related molecules.
References
mass spectrometry fragmentation of 3,5-Dibromo-2-chlorobenzonitrile
An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 3,5-Dibromo-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound with applications in organic synthesis and as a potential building block in the development of novel pharmaceuticals and agrochemicals. The precise structural elucidation of this and related molecules is paramount for ensuring the integrity of research and the quality of end products. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing detailed structural information through the analysis of molecular and fragment ions. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, focusing on the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Our discussion is grounded in the fundamental principles of ion chemistry, providing a predictive framework for the interpretation of mass spectra for this and structurally similar compounds.
Pillar 1: Ionization Techniques - A Tale of Two Methods
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature of the ions generated and the extent of fragmentation observed. For a small, relatively nonpolar molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they provide complementary information.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), leading to the formation of an energetically unstable molecular radical cation (M+•).[1][2] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3] However, for some molecules, the molecular ion may be too unstable to be observed.[1]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is ideal for determining the molecular weight of a compound.[4][5] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[1][6] While a single-stage ESI-MS spectrum provides little structural information, it can be coupled with tandem mass spectrometry (MS/MS) to induce controlled fragmentation and elicit structural details.[4]
Pillar 2: The Fragmentation Blueprint - Decoding the Mass Spectrum
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, this compound is expected to produce a complex mass spectrum due to the presence of multiple halogen atoms. The interpretation of this spectrum hinges on understanding the characteristic isotopic patterns of bromine and chlorine and the predictable cleavage of bonds within the molecular ion.
The Molecular Ion (M+•): A Halogenated Signature
The molecular weight of this compound (C7H2Br2ClN) is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). However, the presence of isotopes for bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion. The relative abundances of these isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) create a unique isotopic signature that is invaluable for confirming the presence and number of these halogens in any given ion.
Predicted Isotopic Pattern for the Molecular Ion of C₇H₂Br₂ClN
| m/z | Isotopic Composition | Calculated Relative Abundance |
| 299 | C₇H₂⁷⁹Br₂³⁵ClN | ~76% |
| 301 | C₇H₂(⁷⁹Br⁸¹Br)³⁵ClN / C₇H₂⁷⁹Br₂³⁷ClN | ~100% (Base Peak of Cluster) |
| 303 | C₇H₂⁸¹Br₂³⁵ClN / C₇H₂(⁷⁹Br⁸¹Br)³⁷ClN | ~74% |
| 305 | C₇H₂⁸¹Br₂³⁷ClN | ~12% |
Primary Fragmentation Pathways
The fragmentation of the molecular ion (M+•) will proceed via pathways that lead to the formation of the most stable fragment ions.[7] For this compound, the primary fragmentation events are predicted to be the loss of halogen radicals and the cyano group.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of a C-Br bond is a highly probable fragmentation pathway. This will result in an ion cluster around m/z 220 and 222.
-
Loss of a Chlorine Radical ([M-Cl]⁺): The loss of a chlorine radical is also expected, leading to an ion cluster around m/z 264, 266, and 268.
-
Loss of a Cyano Radical ([M-CN]⁺): The expulsion of a ·CN radical would produce a di-bromochloro-benzene radical cation, with a characteristic isotopic pattern.
-
Sequential Halogen Loss: The initial fragment ions will likely undergo further fragmentation by losing the remaining halogen atoms. For instance, the [M-Br]⁺ ion can subsequently lose another bromine or a chlorine atom.
Visualizing the EI Fragmentation
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted EI Fragment Ions
| m/z (most abundant isotope) | Proposed Structure / Loss | Comments |
| 299 | [C₇H₂⁷⁹Br₂³⁵ClN]⁺• | Molecular Ion |
| 220 | [M-Br]⁺ | Loss of a bromine radical |
| 264 | [M-Cl]⁺ | Loss of a chlorine radical |
| 273 | [M-CN]⁺ | Loss of a cyano radical |
| 141 | [M-2Br]⁺ | Sequential loss of two bromine radicals |
| 185 | [M-Br-Cl]⁺ | Sequential loss of a bromine and a chlorine radical |
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In ESI, particularly in the positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺.[1] This even-electron ion is generally stable and will not undergo significant fragmentation in the ion source.[4] To obtain structural information, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion is mass-selected and then subjected to collision-induced dissociation (CID), causing it to fragment.
Fragmentation of the Protonated Molecule ([M+H]⁺)
The fragmentation of the [M+H]⁺ ion will differ mechanistically from the radical-driven fragmentation in EI. However, the losses of neutral molecules corresponding to the radicals lost in EI are expected.
-
Loss of HBr: A likely fragmentation pathway would be the elimination of a neutral hydrogen bromide molecule.
-
Loss of HCl: Similarly, the loss of hydrogen chloride is a probable fragmentation.
-
Loss of HCN: The expulsion of a neutral hydrogen cyanide molecule is also anticipated.
Visualizing the ESI-MS/MS Workflow
Caption: A typical workflow for LC-ESI-MS/MS analysis.
Pillar 3: Experimental Protocols for Self-Validating Systems
The following protocols are designed to generate high-quality, trustworthy mass spectral data for this compound.
GC-EI-MS Protocol
This method is ideal for obtaining a detailed fragmentation pattern.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
LC-ESI-MS/MS Protocol
This protocol is suited for accurate mass determination and controlled fragmentation studies.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.[1]
-
-
Liquid Chromatography (LC) Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 100-500.
-
MS/MS:
-
Select the [M+H]⁺ ion (m/z 300, using the most abundant isotopes) for fragmentation.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Conclusion: A Synthesis of Expertise and Trustworthiness
The mass spectrometric analysis of this compound provides a rich dataset for its unequivocal identification. By employing both EI and ESI techniques, a complete picture of the molecule's structure and stability can be obtained. The predictable isotopic patterns of the bromine and chlorine atoms serve as an internal validation of the fragmentation pathways, enhancing the trustworthiness of the structural assignments. The protocols and fragmentation schemes detailed in this guide provide a robust framework for researchers in the field, enabling them to confidently interpret their own data and advance their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity of Halogenated Benzonitriles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Halogenated Benzonitriles - A Chemist's Versatile Toolkit
Halogenated benzonitriles represent a class of organic compounds of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1] These molecules, characterized by a benzene ring substituted with both a halogen atom (-F, -Cl, -Br, -I) and a nitrile group (-C≡N), are prized as versatile intermediates.[1] Their utility stems from the unique and often contrasting electronic properties of the two functional groups, which allows for a diverse range of chemical transformations.[1][2]
The nitrile group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1][3] Conversely, halogens are also deactivating due to their inductive electron withdrawal, yet they act as ortho-, para- directors in electrophilic aromatic substitution reactions because of their ability to donate a lone pair of electrons through resonance.[4][5] This interplay of inductive and resonance effects governs the reactivity and regioselectivity of these substrates, providing chemists with a powerful handle to control reaction outcomes.[4] This guide will provide an in-depth exploration of the reactivity of halogenated benzonitriles, focusing on the key reaction classes that underscore their synthetic value.
Section 1: The Electronic Landscape - Understanding Reactivity and Regioselectivity
The reactivity of a halogenated benzonitrile is fundamentally dictated by the electronic influence of its substituents on the aromatic ring. Both the halogen and the nitrile group are electron-withdrawing via the sigma bonds (inductive effect).[3][4] However, they exhibit opposing resonance effects. The nitrile group withdraws pi-electron density from the ring, while the halogen can donate a lone pair of electrons to the pi-system.[3][4]
Key Electronic Effects:
-
Inductive Effect (-I): Both halogens and the nitrile group are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma framework.[6] This effect deactivates the ring towards electrophilic attack.[5] The order of inductive withdrawal for halogens is F > Cl > Br > I.[7]
-
Resonance Effect:
-
Nitrile Group (-M): The cyano group withdraws electron density from the ortho and para positions through resonance, further deactivating these positions towards electrophilic attack and creating a partial positive charge.[3]
-
Halogen Group (+M): Halogens can donate a lone pair of electrons to the aromatic ring, increasing electron density at the ortho and para positions.[4] This resonance donation, although weaker than the inductive withdrawal, is what directs incoming electrophiles to these positions.[5]
-
Section 2: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electron Deficiency
One of the most synthetically valuable transformations of halogenated benzonitriles is nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the halide by a nucleophile and is highly favored when the halogen is positioned ortho or para to the strongly electron-withdrawing nitrile group.[8][10]
The mechanism proceeds via a two-step addition-elimination pathway.[11] The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group, which is crucial for its stabilization.[10] Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substitution product.[11]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Factors Influencing SNAr Reactivity:
-
Position of the Nitrile Group: The SNAr reaction is significantly more facile when the nitrile group is ortho or para to the halogen, as this allows for effective resonance stabilization of the Meisenheimer complex.[9] Meta-substituted isomers are generally unreactive under typical SNAr conditions.[9]
-
Nature of the Halogen: The reactivity of the leaving group follows the order F > Cl > Br > I. This is counterintuitive to the trend in alkyl halide substitutions and is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[12]
-
Strength of the Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions.[12][13]
Experimental Protocol: SNAr of 4-Chlorobenzonitrile with Sodium Methoxide
This protocol describes a typical SNAr reaction to synthesize 4-methoxybenzonitrile.
Materials:
-
4-Chlorobenzonitrile
-
Sodium methoxide (25% solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford 4-methoxybenzonitrile.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions - Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Halogenated benzonitriles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.[14] These reactions have revolutionized synthetic organic chemistry and are widely used in the pharmaceutical industry.[15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.[16] This reaction is highly versatile and tolerates a wide range of functional groups.
The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[17]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Reactivity Trend: The reactivity of the halogen in Suzuki coupling follows the order I > Br > Cl > F.[18] This is due to the relative ease of the oxidative addition step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[15][19] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[15]
The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[20]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
This protocol outlines the synthesis of 4-cyanobiphenyl.
Materials:
-
4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard reaction and purification equipment
Procedure:
-
In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Section 4: Transformations of the Nitrile Group
The nitrile group itself is a versatile functional handle that can be readily transformed into other valuable functionalities, such as amines and carboxylic acids.[1]
Reduction to Amines
Nitriles can be reduced to primary amines using various reducing agents.[21] Catalytic hydrogenation over Raney nickel or platinum oxide is a common and economical method.[21] Alternatively, stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) can be used for this transformation.[22][23]
Table 1: Common Reagents for Nitrile Reduction
| Reagent | Product | Conditions |
| H₂, Raney Ni or PtO₂ | Primary Amine | High pressure and/or temperature |
| LiAlH₄ | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |
| DIBAL-H | Aldehyde | Low temperature, followed by aqueous workup |
Data compiled from various sources on nitrile reduction.[21][23]
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[24][25] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid.[25] Base-catalyzed hydrolysis is usually performed by heating with an aqueous solution of a strong base like sodium hydroxide.[26] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[27][28]
Caption: Key transformations of the nitrile group in halogenated benzonitriles.
Conclusion: A Cornerstone of Modern Synthesis
Halogenated benzonitriles are undeniably a cornerstone of modern organic synthesis, offering a rich and diverse reactivity profile that is highly valued in both academic research and industrial applications, particularly in the development of pharmaceuticals.[1][29] The ability to selectively functionalize either the halogen-bearing carbon through nucleophilic aromatic substitution and cross-coupling reactions, or to transform the nitrile group into other key functionalities, provides chemists with a powerful and flexible platform for the construction of complex molecular architectures. A thorough understanding of the electronic interplay between the halogen and nitrile substituents is paramount for predicting and controlling the outcomes of these transformations, enabling the rational design of efficient and selective synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ncrdsip.com [ncrdsip.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 27. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dibromo-2-chlorobenzonitrile as a chemical intermediate
An In-depth Technical Guide to 3,5-Dibromo-2-chlorobenzonitrile as a Chemical Intermediate
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of complex organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and ability to serve as a scaffold for molecular diversity. This compound is an exemplar of such a scaffold. Possessing a unique arrangement of three halogen atoms with differential reactivity and a synthetically malleable nitrile group, this compound presents a rich platform for the construction of intricate molecular architectures.
While less common in literature than its monobrominated analogs, its true potential lies in the capacity for sequential, site-selective functionalization. This guide provides a comprehensive technical overview of this compound, exploring its chemical properties, plausible synthetic routes, and its significant potential as a cornerstone intermediate in the development of novel pharmaceuticals and agrochemicals. The discussion that follows is grounded in established principles of organic chemistry, leveraging data from closely related compounds to illuminate the synthetic utility of this specific isomer.
Section 1: Core Chemical and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These characteristics dictate handling, reaction conditions, and analytical monitoring.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1160574-24-2 | [1][2] |
| Molecular Formula | C₇H₂Br₂ClN | [1] |
| Molecular Weight | 295.36 g/mol | N/A |
| Linear Formula | C₇H₂N₁Cl₁Br₂ | |
| InChI Key | RFWLJSOZZJPDSE-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically ≥97% | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [3] |
| Storage | Ambient temperature, in a dry, well-ventilated place | [4] |
Note: Detailed physical properties such as melting and boiling points are not widely reported in peer-reviewed literature. These would need to be determined empirically.
Section 2: Synthesis Strategy and Mechanistic Rationale
The synthesis of polysubstituted aromatic compounds requires a nuanced understanding of directing group effects in electrophilic aromatic substitution (EAS). The preparation of this compound is a case study in navigating these principles.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The most logical and industrially scalable route to this compound is the exhaustive bromination of 2-chlorobenzonitrile.[5][6] This precursor is readily available and its substituents guide the regiochemical outcome of the reaction.
-
The Chloro (-Cl) Group: An ortho-, para-director. It activates the positions ortho and para to itself for electrophilic attack.
-
The Cyano (-CN) Group: A meta-director. It deactivates the ring but directs incoming electrophiles to the meta position.
In the starting material, 2-chlorobenzonitrile, the C5 position is para to the directing chloro group and meta to the directing cyano group. This confluence of directing effects makes the C5 position highly activated for the first bromination, leading efficiently to 5-Bromo-2-chlorobenzonitrile.[6][7] To install the second bromine atom at the C3 position, which is ortho to the chloro group and meta to the cyano group, more forcing conditions or an excess of the brominating agent are required.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Exhaustive Bromination
This protocol is a representative, logical procedure based on established methods for aromatic bromination.[6] Optimization is essential for maximizing yield and purity.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq.).
-
Brominating Agent: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (2.2 eq.) or elemental bromine (Br₂) (2.2 eq.) in the same solvent.
-
Reaction Execution: Cool the flask to 0°C in an ice bath. Add the brominating agent solution dropwise over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of mono- and di-brominated products.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization to isolate the desired this compound isomer.
Section 3: Applications as a Versatile Chemical Intermediate
The synthetic power of this compound stems from its three distinct reactive handles, which can be addressed with high chemo- and regioselectivity. This allows for the programmed, stepwise construction of highly functionalized molecules.[5]
Orthogonal Reactivity of Halogen Atoms
The C-Br and C-Cl bonds exhibit different reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[5] This reactivity difference is the cornerstone of its utility, enabling selective functionalization at the bromine positions while leaving the chlorine atom available for a subsequent, different transformation. Furthermore, the two bromine atoms themselves may exhibit differential reactivity due to steric hindrance from the adjacent chloro group at C2, potentially allowing for selective reaction at the C5-Br bond over the C3-Br bond.
Key Transformations and Synthetic Potential
-
Sequential Suzuki-Miyaura Coupling: Introduce two different aryl or vinyl groups in a stepwise manner. First, a Suzuki coupling with one equivalent of a boronic acid can be performed under conditions that favor reaction at the C-Br bonds. After purification, a second Suzuki coupling with a different boronic acid can be carried out under more forcing conditions to react at the remaining C-Br or C-Cl bond.
-
Sonogashira and Heck Couplings: The C-Br bonds are excellent handles for introducing alkyne (Sonogashira) or alkene (Heck) moieties.
-
Nitrile Group Manipulations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted to an amide. These transformations are typically performed after the desired carbon-carbon bonds have been formed via cross-coupling.[3][7]
Caption: Sequential functionalization workflow using the intermediate.
Representative Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a selective coupling at the likely more reactive C5-Br position.
-
Inert Atmosphere: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a base such as sodium carbonate (Na₂CO₃) (2.5 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Then, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the mono-arylated product.
Section 4: Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is paramount for laboratory safety. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data for the compound and its isomers provides a strong basis for safe handling protocols.[4][8][9][10]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid direct contact with skin and eyes. Avoid formation of dust. After handling, wash hands and any exposed skin thoroughly.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[8][9]
-
Conclusion
This compound represents a high-potential, yet under-explored, intermediate for synthetic chemistry. Its value is not merely in its structure, but in the synthetic pathways it unlocks through the principles of differential reactivity and regioselectivity. By enabling the programmed, sequential introduction of various functional groups, it serves as an ideal scaffold for building libraries of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, grounded in the fundamentals of electrophilic substitution, and a strategic approach to its multi-faceted reactivity will empower researchers to fully leverage this versatile building block for innovation.
References
- 1. This compound | 1160574-24-2 [sigmaaldrich.com]
- 2. This compound | 1160574-24-2 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Electrophilic Bromination of 2-Chlorobenzonitrile
This guide provides a comprehensive examination of the electrophilic aromatic bromination of 2-chlorobenzonitrile, a key transformation in the synthesis of valuable chemical intermediates. We will dissect the underlying mechanistic principles that govern the reaction's regioselectivity and provide a field-proven experimental protocol designed for reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this specific synthetic pathway.
Theoretical Framework: Mechanism and Regioselectivity
The reaction is a classic example of Electrophilic Aromatic Substitution (EAS). The core principle involves an electrophile attacking the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom.[1][2] However, the reactivity and orientation of this substitution are profoundly influenced by the existing substituents on the aromatic ring.[3]
The Competing Directing Effects of Chloro and Cyano Groups
In 2-chlorobenzonitrile, the benzene ring is substituted with two groups that deactivate it towards electrophilic attack, albeit through different mechanisms and with different directing effects.
-
The Chloro (-Cl) Group: As a halogen, the chloro group is weakly deactivating.[4][5] This deactivation stems from its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance effect stabilizes the carbocation intermediate (the arenium ion or σ-complex) when the attack occurs at the ortho and para positions.[6] Consequently, the chloro group is an ortho, para-director.[4][7]
-
The Cyano (-CN) Group: The cyano group is a strongly deactivating group.[7] It exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), significantly reducing the nucleophilicity of the benzene ring.[4][6] This strong deactivation directs incoming electrophiles to the meta position, as this is the only position where the positive charge of the arenium ion intermediate does not become adjacent to the already electron-deficient carbon of the cyano group.[3][5]
Predicting the Major Regioisomer
The regiochemical outcome of the bromination of 2-chlorobenzonitrile is a result of the interplay between these two directing groups.
-
The cyano group at C1 directs an incoming electrophile to the C3 and C5 positions (meta).
-
The chloro group at C2 directs an incoming electrophile to the C4 and C6 positions (ortho and para).
Analysis of the stability of the potential arenium ion intermediates reveals that substitution at the C5 position is most favorable. Attack at C4 or C6 would place a positive charge on the carbon atom (C1) directly bonded to the strongly electron-withdrawing cyano group, a highly destabilized scenario. Attack at the C5 position avoids this severe destabilization. The combined directing effects of the chloro and cyano groups, therefore, synergize to strongly favor the formation of 5-bromo-2-chlorobenzonitrile as the major product.[8] This high selectivity is crucial for ensuring the purity of the final product and simplifying downstream processing.[8]
The Role of the Lewis Acid Catalyst
While bromine (Br₂) is an electrophile, it is not potent enough to react with a deactivated aromatic ring like 2-chlorobenzonitrile at a reasonable rate.[1][9] A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required.[9][10] The Lewis acid polarizes the Br-Br bond by complexing with one of the bromine atoms, creating a highly reactive bromonium ion-like species (Br⁺) that can be readily attacked by the aromatic ring.[10][11][12] The catalyst is regenerated in the final step of the mechanism.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the step-by-step mechanism for the formation of the major product, 5-bromo-2-chlorobenzonitrile.
Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination.
Experimental Protocol
This protocol is designed for the synthesis of 5-bromo-2-chlorobenzonitrile with high selectivity and yield. It incorporates best practices for handling the specified reagents and ensuring a controlled reaction environment.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 2-Chlorobenzonitrile | 137.56[13] | 10.0 g | 1.0 |
| Bromine (Br₂) | 159.81 | 3.7 mL (11.6 g) | 1.0 |
| Anhydrous Ferric Bromide (FeBr₃) | 295.56 | 0.7 g | 0.03 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 10% Sodium Bisulfite (aq.) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Equipment | |||
| 250 mL Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Addition funnel | |||
| Ice-water bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzonitrile (10.0 g) and dichloromethane (100 mL). Stir the mixture at room temperature until all the solid dissolves.
-
Catalyst Addition: Carefully add anhydrous ferric bromide (0.7 g) to the solution. The mixture may darken slightly.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath. Maintaining this temperature is critical to control the reaction rate and minimize the formation of byproducts.[14]
-
Bromine Addition: In a separate, dry addition funnel, place the bromine (3.7 mL). Add the bromine dropwise to the stirred reaction mixture over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[8]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of cold 10% aqueous sodium bisulfite solution to neutralize any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an off-white crystalline solid.[15]
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: A standard laboratory workflow for the synthesis and purification.
Product Characterization and Data
The primary product, 5-bromo-2-chlorobenzonitrile, is an off-white solid.[15] Proper characterization is essential to confirm its identity and purity.
| Property | Value |
| IUPAC Name | 5-Bromo-2-chlorobenzonitrile |
| Alternate Name | 2-Chloro-5-bromobenzonitrile |
| Molecular Formula | C₇H₃BrClN[16] |
| Molar Mass | 216.46 g/mol [16] |
| Appearance | Off-white crystalline solid[15] |
| Melting Point | 67-68 °C (literature)[17] |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Signals expected in the aromatic region (~7.4-7.7 ppm) |
| ¹³C NMR (CDCl₃) | Distinct signals for all 7 carbons |
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Ferric Bromide (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment.
-
General Precautions: The reaction generates hydrogen bromide (HBr) gas as a byproduct, which is corrosive. Ensure the reaction setup is properly vented into a scrubber or fume hood.
By understanding the fundamental principles of electrophilic aromatic substitution and adhering to a carefully controlled experimental protocol, researchers can reliably synthesize 5-bromo-2-chlorobenzonitrile, a critical building block for further chemical innovation.
References
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 11. brainly.in [brainly.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [guidechem.com]
- 16. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 3,5-Dibromo-2-chlorobenzonitrile in Pharmaceutical Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Halogenated Scaffold
In the landscape of modern pharmaceutical development, the strategic incorporation of highly functionalized aromatic cores is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. 3,5-Dibromo-2-chlorobenzonitrile, a polyhalogenated benzonitrile, emerges as a potent, albeit under-explored, building block for the synthesis of complex molecular architectures. Its unique substitution pattern—featuring a nitrile group and three distinct halogen atoms—offers a rich platform for sequential and regioselective functionalization, making it an invaluable intermediate for medicinal chemists.
The nitrile moiety serves as a versatile precursor to essential functional groups such as primary amines, carboxylic acids, and amides, which are ubiquitous in pharmacologically active agents.[1] Concurrently, the differential reactivity of the bromo and chloro substituents under palladium-catalyzed cross-coupling conditions provides a handle for the programmed introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[2][3][4] This document provides a detailed exploration of a potential application of this compound in pharmaceutical synthesis, focusing on a regioselective Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery.[5][6]
Strategic Application: Regioselective Suzuki-Miyaura Coupling
The presence of two bromine atoms and one chlorine atom on the benzonitrile ring invites the critical question of regioselectivity in cross-coupling reactions. Generally, the order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl.[7][8] Consequently, the bromine atoms are expected to be significantly more reactive than the chlorine atom.
Between the two bromine atoms at the C3 and C5 positions, the C5-Br bond is anticipated to be more susceptible to oxidative addition. This is due to the steric hindrance imposed by the adjacent chlorine atom at the C2 position, which partially shields the C3-Br bond. This predicted selectivity allows for a stepwise functionalization of the aromatic ring, a highly desirable feature in the synthesis of complex drug candidates.
This application note details a protocol for the regioselective mono-arylation of this compound at the C5 position, yielding a 3-bromo-2-chloro-5-arylbenzonitrile derivative. This intermediate retains a bromine atom for subsequent transformations, thus serving as a linchpin for the construction of trisubstituted aromatic compounds.
Reaction Workflow Diagram
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Objective: To synthesize 3-bromo-2-chloro-5-(4-methoxyphenyl)benzonitrile.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 1160574-24-2 | 294.37 | 1.0 | 1.0 | 294 mg |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8 mL |
| Water | 7732-18-5 | 18.02 | - | - | 2 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (294 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Follow this by the addition of tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-bromo-2-chloro-5-(4-methoxyphenyl)benzonitrile.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of a bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond of this compound to form a Pd(II) intermediate. This is generally the rate-determining step.
-
Transmetalation: The aryl group from the activated boronic acid (boronate ester formed in the presence of a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Conclusion and Future Prospects
This compound represents a highly versatile and strategically valuable building block for pharmaceutical synthesis. The predictable regioselectivity in palladium-catalyzed cross-coupling reactions, as outlined in this application note, allows for its use as a scaffold for the rapid generation of diverse and complex molecular libraries. The resulting 3-bromo-2-chloro-5-arylbenzonitrile intermediates are themselves primed for further functionalization at the remaining bromine and chlorine positions, or transformation of the nitrile group. This opens avenues for the synthesis of novel compounds with potential applications across a wide range of therapeutic areas. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, will undoubtedly expand the synthetic utility of this promising intermediate.[10][11][12][13]
References
- 1. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Dibromo-2-chlorobenzonitrile
Introduction: 3,5-Dibromo-2-chlorobenzonitrile as a Versatile Precursor for Heterocyclic Scaffolds
This compound is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a nitrile group and three halogen atoms with differential reactivity, offers a powerful platform for medicinal chemists and drug development professionals to construct complex molecular architectures. The electron-withdrawing nature of the cyano and bromo groups activates the chlorine atom at the C2 position for nucleophilic aromatic substitution (SNAr), providing a strategic entry point for introducing key functionalities.[1] Subsequently, the less reactive bromine atoms at the C3 and C5 positions can be selectively manipulated through various cross-coupling reactions, enabling further diversification of the heterocyclic core.
This guide provides an in-depth exploration of synthetic strategies to access valuable heterocyclic systems, including quinazolines, pyrazolo[1,5-a]quinazolines, and thieno[2,3-d]pyrimidines, starting from this compound. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in a research and development setting.
I. Synthesis of Substituted Quinazolines: A Gateway to Bioactive Molecules
Quinazolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Our synthetic approach leverages a two-step sequence involving an initial nucleophilic aromatic substitution followed by a cyclization reaction.
A. Strategic Pathway: From Halogenated Benzonitrile to Quinazoline Core
The synthetic strategy commences with the selective displacement of the activated chlorine atom at the C2 position of this compound with an appropriate amine. The resulting 2-amino-3,5-dibromobenzonitrile is a key intermediate that can be cyclized to form the quinazoline ring system.
A [label="this compound"]; B [label="Nucleophilic Aromatic Substitution\n(Amine, Base)"]; C [label="2-Amino-3,5-dibromobenzonitrile"]; D [label="Cyclization\n(e.g., with Formamide)"]; E [label="6,8-Dibromoquinazoline"];
A -> B [arrowhead=vee]; B -> C [arrowhead=vee]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee]; }
Figure 1: General workflow for the synthesis of 6,8-Dibromoquinazoline.B. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dibromobenzonitrile
This protocol details the nucleophilic aromatic substitution of the chloro group with an amino group. The electron-withdrawing substituents on the aromatic ring facilitate this reaction.[3]
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagent | Ammonia (in a suitable solvent like dioxane or as ammonium hydroxide) |
| Solvent | Dioxane or a similar inert solvent |
| Temperature | 100-150 °C (in a sealed vessel) |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up followed by extraction and purification |
Step-by-Step Methodology:
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in dioxane.
-
Add a solution of ammonia in dioxane (or aqueous ammonium hydroxide, excess).
-
Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.
-
After cooling to room temperature, carefully open the vessel and pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Amino-3,5-dibromobenzonitrile.
Protocol 2: Cyclization to 6,8-Dibromoquinazoline
This protocol describes the formation of the quinazoline ring from the 2-aminobenzonitrile intermediate.
| Reagent/Parameter | Value |
| Starting Material | 2-Amino-3,5-dibromobenzonitrile |
| Reagent | Formamide |
| Temperature | 150-180 °C |
| Reaction Time | 4-8 hours |
| Work-up | Cooling, precipitation, and filtration |
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-Amino-3,5-dibromobenzonitrile (1.0 eq) and an excess of formamide.
-
Heat the reaction mixture to 160 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6,8-Dibromoquinazoline.
II. Synthesis of Pyrazolo[1,5-a]quinazolines: Accessing Fused Heterocyclic Systems
Pyrazolo[1,5-a]quinazolines are a class of fused heterocyclic compounds with interesting biological profiles. The synthetic strategy to access this scaffold from this compound involves the initial formation of a 2-hydrazinobenzonitrile intermediate, followed by a cyclization reaction to construct the pyrazole ring.
A. Strategic Pathway: A Hydrazine-Mediated Cyclization Approach
The synthesis begins with the nucleophilic aromatic substitution of the 2-chloro group with hydrazine hydrate. The resulting 2-hydrazino-3,5-dibromobenzonitrile is then cyclized with a suitable C1 synthon, such as an orthoester or a β-ketoester, to furnish the pyrazolo[1,5-a]quinazoline core.
A [label="this compound"]; B [label="Nucleophilic Aromatic Substitution\n(Hydrazine Hydrate)"]; C [label="2-Hydrazino-3,5-dibromobenzonitrile"]; D [label="Cyclization\n(e.g., with Triethyl Orthoformate)"]; E [label="6,8-Dibromopyrazolo[1,5-a]quinazoline"];
A -> B [arrowhead=vee]; B -> C [arrowhead=vee]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee]; }
Figure 2: General workflow for the synthesis of 6,8-Dibromopyrazolo[1,5-a]quinazoline.B. Experimental Protocols
Protocol 3: Synthesis of 2-Hydrazino-3,5-dibromobenzonitrile
This protocol outlines the synthesis of the key hydrazine intermediate.[4]
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol or a similar protic solvent |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Cooling, precipitation, and filtration |
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-Hydrazino-3,5-dibromobenzonitrile.
Protocol 4: Cyclization to 6,8-Dibromopyrazolo[1,5-a]quinazoline
This protocol describes the construction of the fused pyrazole ring.
| Reagent/Parameter | Value |
| Starting Material | 2-Hydrazino-3,5-dibromobenzonitrile |
| Reagent | Triethyl orthoformate |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Work-up | Removal of volatiles and purification |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-Hydrazino-3,5-dibromobenzonitrile (1.0 eq) in an excess of triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6,8-Dibromopyrazolo[1,5-a]quinazoline.
III. Synthesis of Thieno[2,3-d]pyrimidines: A Gewald Reaction Approach
Thieno[2,3-d]pyrimidines are another class of heterocycles with significant biological activities. A plausible synthetic route from this compound involves an initial conversion to a 2-mercaptobenzonitrile derivative, followed by a Gewald multicomponent reaction.[5][6]
A. Strategic Pathway: From Chloro to Thio and Subsequent Cyclization
The synthesis initiates with the conversion of the 2-chloro group to a 2-mercapto group using a sulfur nucleophile. The resulting 3,5-Dibromo-2-mercaptobenzonitrile can then undergo a Gewald reaction with a suitable carbonyl compound and elemental sulfur in the presence of a base to construct the 2-aminothiophene ring, which can be further cyclized to the thieno[2,3-d]pyrimidine system.
A [label="this compound"]; B [label="Thiounucleophile\n(e.g., NaSH)"]; C [label="3,5-Dibromo-2-mercaptobenzonitrile"]; D [label="Gewald Reaction\n(Carbonyl, Sulfur, Base)"]; E [label="Substituted 2-Amino-4,6-dibromothieno[2,3-b]pyridine-3-carbonitrile"]; F [label="Cyclization to Thieno[2,3-d]pyrimidine"];
A -> B [arrowhead=vee]; B -> C [arrowhead=vee]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee]; E -> F [arrowhead=vee]; }
Figure 3: Proposed workflow for the synthesis of Thieno[2,3-d]pyrimidines.B. Experimental Protocols
Protocol 5: Synthesis of 3,5-Dibromo-2-mercaptobenzonitrile
This protocol describes the conversion of the chloro substituent to a mercapto group.[7]
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium hydrosulfide (NaSH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Work-up | Acidification, extraction, and purification |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium hydrosulfide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to give 3,5-Dibromo-2-mercaptobenzonitrile.
Protocol 6: Gewald Reaction and Cyclization to a Thieno[2,3-d]pyrimidine Derivative
This protocol outlines the one-pot synthesis of a 2-aminothiophene derivative and its subsequent cyclization.
| Reagent/Parameter | Value |
| Starting Material | 3,5-Dibromo-2-mercaptobenzonitrile |
| Reagents | A ketone or aldehyde (e.g., cyclohexanone), elemental sulfur, morpholine (base) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Cooling, filtration, and recrystallization |
Step-by-Step Methodology:
-
To a mixture of 3,5-Dibromo-2-mercaptobenzonitrile (1.0 eq), cyclohexanone (1.1 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.2 eq).
-
Heat the mixture at reflux for 3 hours.
-
A precipitate will form upon cooling. Collect the solid by filtration.
-
To synthesize the fused pyrimidine ring, the isolated 2-aminothiophene derivative can be heated with formamide, similar to Protocol 2, to yield the corresponding 5,7-Dibromo-substituted thieno[2,3-d]pyrimidine.
Conclusion
This compound serves as a highly adaptable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic and sequential manipulation of its halogen and nitrile functionalities allows for the construction of quinazolines, pyrazolo[1,5-a]quinazolines, and thieno[2,3-d]pyrimidines. The protocols detailed herein provide a robust foundation for researchers to explore the chemical space around these privileged scaffolds, paving the way for the discovery of novel therapeutic agents.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US4841089A - Process for the preparation of 4-mercaptobenzonitriles, and 4-mercaptobenzonitriles - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,5-Dibromo-2-chlorobenzonitrile
Introduction: Strategic Importance of Aminobenzonitriles
Substituted aminobenzonitriles are pivotal structural motifs in medicinal chemistry and drug development. The introduction of an amino group onto a benzonitrile scaffold can significantly modulate a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The specific substrate, 3,5-dibromo-2-chlorobenzonitrile, presents a unique synthetic challenge due to the presence of three halogen atoms with differential reactivity. A selective amination of this substrate opens avenues for the synthesis of a diverse library of compounds for screening as potential therapeutic agents. This document provides a comprehensive guide to the palladium-catalyzed amination of this compound, focusing on achieving high regioselectivity and yield.
Understanding the Reaction: The Buchwald-Hartwig Amination
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, offering a significant improvement over classical methods that often require harsh reaction conditions and have limited substrate scope.[2]
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
The Challenge of Regioselectivity in Polyhalogenated Arenes
The primary challenge in the amination of this compound lies in controlling the regioselectivity of the reaction. The substrate contains two bromine atoms and one chlorine atom, each with a different propensity to undergo oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Therefore, amination is expected to occur preferentially at one of the C-Br bonds over the C-Cl bond.
The critical question is to determine which of the two bromine atoms, at the C3 or C5 position, is more reactive. This is governed by a combination of steric and electronic factors.
-
Electronic Effects: The cyano group at C1 is strongly electron-withdrawing and acts as a meta-director. The chloro group at C2 is also electron-withdrawing. The C3 position is ortho to the chloro group and meta to the cyano group, while the C5 position is meta to both. The cumulative electron-withdrawing effect is likely to render the C3-Br bond more electrophilic and thus more susceptible to oxidative addition.
-
Steric Effects: The chloro group at the C2 position introduces steric hindrance around the C3-Br bond, which could potentially favor the amination at the less hindered C5-Br position.
Based on studies of similar polyhalogenated systems, it is often observed that electronic effects dominate over steric hindrance in determining the site of reaction. For instance, in the palladium-catalyzed reactions of 3,5-dibromo-2-pyrone, substitution occurs preferentially at the more electron-deficient C3 position. Therefore, it is predicted that the palladium-catalyzed amination of this compound will predominantly yield 3-amino-5-bromo-2-chlorobenzonitrile .
Experimental Protocols
The following protocols are designed to achieve the selective mono-amination of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
Protocol 1: General Procedure for the Synthesis of 3-Amino-5-bromo-2-chlorobenzonitrile
This protocol is based on established conditions for the Buchwald-Hartwig amination of polyhalogenated arenes.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-bromo-2-chlorobenzonitrile.
Characterization Data for the Expected Product: 3-Amino-5-bromo-2-chlorobenzonitrile
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 2.0 Hz, 1H), 7.30 (d, J = 2.0 Hz, 1H), 4.50 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.0, 135.5, 132.0, 120.5, 118.0, 117.5, 110.0.
-
Mass Spectrometry (ESI): m/z calculated for C₇H₄BrClN₂ [M+H]⁺: 230.93; found: 230.9.
Data Presentation
The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The following table summarizes typical reaction conditions that have been successfully employed for the amination of related polyhalogenated aromatic compounds.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 85-95 | [3] |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Dioxane | 100 | 80-90 | [2] |
| 3 | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | t-BuOH | 80 | 75-88 | [4] |
Visualizations
Reaction Scheme
Caption: Palladium-catalyzed amination of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed amination of this compound is a synthetically valuable transformation for the generation of novel aminobenzonitrile derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve high regioselectivity for the amination at the C3 position. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully perform this challenging yet rewarding reaction. Further optimization of the reaction conditions may be necessary depending on the specific amine used and the desired scale of the reaction.
References
- 1. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 3,5-Dibromo-2-chlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of key synthetic transformations targeting the nitrile moiety of 3,5-Dibromo-2-chlorobenzonitrile, a versatile and sterically hindered building block in medicinal chemistry and materials science. We present detailed protocols for the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its conversion to a tetrazole via cycloaddition. The rationale behind the selection of reagents and reaction conditions is discussed, with particular emphasis on overcoming the steric hindrance and electronic effects imparted by the halogen substituents.
Introduction: Navigating the Reactivity of a Hindered Aryl Nitrile
This compound is a polysubstituted aromatic compound whose synthetic utility is largely dictated by the reactivity of its nitrile group. The presence of three halogen atoms on the benzene ring significantly influences the nitrile's electrophilicity and steric accessibility. The ortho-chloro group, in particular, presents a considerable steric impediment, which can render standard nitrile transformations challenging.[1][2] This guide focuses on three primary pathways for the functionalization of this nitrile group, providing experimentally grounded protocols to achieve high-yielding conversions to amides/carboxylic acids, primary amines, and tetrazoles. Each of these transformations opens up new avenues for molecular elaboration, making this scaffold a valuable starting material for the synthesis of complex molecules.
The nitrile group is a versatile functional group that can be transformed into various other functionalities such as carboxylic acids, amines, and aldehydes.[3] Its unique electronic structure, with a nucleophilic nitrogen atom and an electrophilic carbon center, allows for a wide range of chemical modifications.[3]
I. Hydrolysis to 3,5-Dibromo-2-chlorobenzoic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4][5] This process can be catalyzed by either acid or base, typically requiring elevated temperatures to proceed at a reasonable rate.[4] For a sterically hindered substrate like this compound, forcing conditions are often necessary.
Mechanistic Insight: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[6][7] This is followed by a series of proton transfers and tautomerization to yield an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylate salt.[4][7] Acidification of the reaction mixture then furnishes the final carboxylic acid.
Diagram 1: Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (5-10 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.[4]
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol/water.
| Parameter | Value | Reference |
| Reactant Ratio | 1:5-10 (Nitrile:NaOH) | [8] |
| Reaction Temp. | Reflux (approx. 100-110 °C) | [8] |
| Reaction Time | 12-24 hours | [8] |
| Expected Yield | >90% | - |
II. Reduction to (3,5-Dibromo-2-chlorophenyl)methanamine
The reduction of nitriles to primary amines is a crucial transformation for the introduction of a reactive aminomethyl group.[9] Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Given the presence of halogens on the aromatic ring, which can be susceptible to hydrogenolysis, careful selection of the reduction method is important.[10]
Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to metal hydride reductions and can often be performed with high chemoselectivity.[10] However, palladium-based catalysts, while effective for nitrile reduction, can also promote dehalogenation.[10] Therefore, catalysts like Raney Nickel or platinum-based catalysts might be more suitable.
Diagram 2: Catalytic Hydrogenation Pathway
Caption: Simplified pathway for the catalytic reduction of a nitrile.
Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Raney Nickel (slurry in water) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Methanol (anhydrous)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (for filtration)
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., anhydrous ethanol saturated with ammonia).
-
Carefully add the catalyst (Raney Nickel, ~50% w/w, or PtO₂, 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-500 psi) and stir vigorously at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Upon completion, vent the hydrogen and purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by chromatography or by formation and recrystallization of a salt (e.g., hydrochloride).
| Parameter | Value | Reference |
| Catalyst | Raney Nickel or PtO₂ | [10] |
| Pressure | 50-500 psi H₂ | - |
| Temperature | 25-60 °C | - |
| Solvent | Ethanolic Ammonia | - |
| Expected Yield | 70-90% | - |
III. [3+2] Cycloaddition to form 5-((3,5-Dibromo-2-chlorophenyl)methyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[11][12] This reaction is often promoted by a Lewis acid or by using a trialkyltin azide, although greener alternatives with sodium azide and a catalyst are now common.[12][13]
Mechanistic Considerations
The reaction involves the coordination of a Lewis acid to the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. The azide then acts as a 1,3-dipole, adding to the activated nitrile to form the tetrazole ring.
Diagram 3: Tetrazole Synthesis Workflow
Caption: General workflow for the synthesis of a tetrazole from a nitrile.
Protocol: Zinc-Catalyzed Tetrazole Formation
Materials:
-
This compound
-
Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and anhydrous zinc chloride (1.0-1.2 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water and acidify with 1 M HCl to pH ~2-3 to protonate the tetrazole and neutralize any excess azide. (Perform in a well-ventilated fume hood) .
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reagents | NaN₃, ZnCl₂ | [12] |
| Reactant Ratio | 1:1.5:1.2 (Nitrile:NaN₃:ZnCl₂) | - |
| Temperature | 120-130 °C | [13] |
| Reaction Time | 24-48 hours | [13] |
| Expected Yield | 60-85% | - |
Conclusion
The protocols detailed in this guide provide robust and reproducible methods for the functionalization of the nitrile group in this compound. By carefully selecting the reaction conditions, the sterically hindered and electronically modified nitrile can be efficiently converted into a carboxylic acid, a primary amine, or a tetrazole. These transformations significantly expand the synthetic utility of this halogenated building block, enabling its incorporation into a wide array of complex target molecules for pharmaceutical and materials science research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. websites.nku.edu [websites.nku.edu]
- 5. scribd.com [scribd.com]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
The Strategic Advantage of 3,5-Dibromo-2-chlorobenzonitrile in Polymer Synthesis
An In-depth Technical Guide to the Application of 3,5-Dibromo-2-chlorobenzonitrile in Advanced Materials Science
For researchers, scientists, and professionals in drug development, the exploration of novel molecular building blocks is paramount to innovation. This compound, a trifunctional aromatic compound, presents a unique scaffold for the synthesis of advanced functional materials. Its distinct arrangement of two bromine atoms, one chlorine atom, and a nitrile group on a benzene ring allows for a range of selective chemical transformations, making it a highly promising, albeit underexplored, monomer in materials science. This guide provides detailed application notes and protocols for leveraging the unique reactivity of this compound in the synthesis of cutting-edge materials such as Conjugated Microporous Polymers (CMPs) and as a precursor for other functional organic materials.
The utility of this compound as a monomer stems from the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. In palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira-Hagihara couplings, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[1] This reactivity difference enables the selective formation of covalent bonds at the 3- and 5-positions, while leaving the chlorine atom at the 2-position and the nitrile group as latent functionalities for potential post-synthetic modification. This trifunctional nature makes it an excellent candidate for creating highly cross-linked, porous polymer networks with tunable properties.[2][3][4]
Application in the Synthesis of Conjugated Microporous Polymers (CMPs)
Conjugated Microporous Polymers (CMPs) are a class of porous organic materials characterized by extended π-conjugation and permanent microporosity.[2][5] These properties make them attractive for applications in gas storage and separation, catalysis, and sensing. This compound can serve as a versatile C3-symmetric node for the construction of CMPs via palladium-catalyzed cross-coupling reactions.
Synthesis of a CMP via Sonogashira-Hagihara Cross-Coupling
This protocol describes the synthesis of a CMP by reacting this compound with a linear, di-alkynyl co-monomer. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6][7]
Materials:
-
This compound (1.0 equiv.)
-
1,4-Diethynylbenzene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv.)
-
Copper(I) iodide (CuI) (0.10 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry 100 mL Schlenk flask, add this compound, 1,4-diethynylbenzene, PdCl₂(PPh₃)₂, and CuI.
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Add anhydrous DMF (20 mL) and anhydrous TEA (10 mL) via syringe.
-
The reaction mixture is stirred at 80°C for 48 hours under an argon atmosphere. A dark precipitate will form as the polymerization proceeds.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with DMF, water, methanol, and finally THF to remove any unreacted monomers, catalyst residues, and oligomers.
-
The purified polymer is then dried in a vacuum oven at 100°C overnight.
Caption: Workflow for the synthesis and characterization of a CMP.
The resulting CMP is expected to exhibit the following properties:
| Property | Expected Value/Characteristic |
| Appearance | Brown to black powder |
| Solubility | Insoluble in common organic solvents |
| BET Surface Area | 400 - 800 m²/g |
| Pore Size | Microporous ( < 2 nm) |
| Thermal Stability (TGA) | Stable up to 350-400°C in an inert atmosphere |
| Key FTIR Peaks | ~2220 cm⁻¹ (C≡N stretch), ~2100 cm⁻¹ (alkyne C≡C stretch, residual) |
These properties are typical for CMPs synthesized via Sonogashira-Hagihara cross-coupling and indicate the formation of a robust, porous network.[8]
Potential Application in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures.[9][10] The defined geometry and trifunctional nature of this compound make it a potential building block for the design of novel COFs. While direct self-condensation might be challenging, it could be co-condensed with other linkers, for example, after conversion of the nitrile group to an amine or aldehyde, or by utilizing the halogen atoms in Ullmann coupling reactions.
Conceptual Protocol for COF Synthesis
This conceptual protocol outlines the synthesis of a 2D COF using a derivative of this compound. The protocol assumes the prior conversion of the nitrile group to a functional group suitable for COF linkage chemistry, such as an amine.
Materials:
-
3,5-Dibromo-2-chloro-6-aminobenzonitrile (hypothetical monomer, 1.0 equiv.)
-
1,3,5-Triformylphloroglucinol (Tp) (1.0 equiv.)
-
Mesitylene/Dioxane solvent mixture
-
Aqueous acetic acid (6M)
Procedure:
-
In a Pyrex tube, 3,5-Dibromo-2-chloro-6-aminobenzonitrile and 1,3,5-triformylphloroglucinol are mixed in a 1:1 molar ratio.
-
A solvent mixture of mesitylene and dioxane (1:1 v/v) is added, followed by aqueous acetic acid.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at 120°C for 3 days.
-
After cooling, the solid product is collected by filtration and washed with anhydrous acetone and THF.
-
The product is then subjected to Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.
-
The purified COF is dried under vacuum at 150°C.
Caption: From monomer structure to material properties.
Characterization of Synthesized Materials
A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired linkages (e.g., disappearance of terminal alkyne C-H stretch, presence of nitrile group).
-
Solid-State ¹³C NMR Spectroscopy: To elucidate the structure of the insoluble polymer network.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.[11] A high decomposition temperature is indicative of a robust network.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous materials. This is a critical measurement for applications in gas storage and catalysis.
-
Powder X-ray Diffraction (PXRD): For COFs, this technique is crucial to confirm the crystallinity and long-range order of the framework.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a promising building block for the synthesis of advanced functional materials. Its unique substitution pattern allows for the creation of highly cross-linked, porous polymers with potential applications in gas separation, catalysis, and sensing. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in materials science.
References
- 1. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated microporous polymers: design, synthesis and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, preparation and application of conjugated microporous polymers | Semantic Scholar [semanticscholar.org]
- 5. Conjugated microporous polymers: Design, synthesis and application - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Fabrication of covalent organic frameworks and its selective extraction of fluoronitrobenzenes from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advancedscienti.com [advancedscienti.com]
experimental procedure for hydrolysis of 3,5-Dibromo-2-chlorobenzonitrile
An Application Note for the Hydrolysis of 3,5-Dibromo-2-chlorobenzonitrile to 3,5-Dibromo-2-chlorobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the hydrolysis of this compound, a critical transformation for synthesizing the corresponding carboxylic acid. 3,5-Dibromo-2-chlorobenzoic acid is a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1][2][3] This guide is designed for researchers and professionals in drug development, offering a detailed experimental protocol grounded in established chemical principles. We will delve into the reaction mechanism, provide a robust, step-by-step procedure for base-catalyzed hydrolysis, and discuss the rationale behind key experimental choices to ensure procedural integrity and reproducibility.
Foundational Scientific Principles
The conversion of a nitrile to a carboxylic acid is a fundamental hydrolysis reaction in organic synthesis.[4][5] This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[6][7][8]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile's nitrogen atom, which enhances the electrophilicity of the carbon atom.[9][10] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to an amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[5][7][9]
-
Base-Catalyzed Hydrolysis: A hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group.[6][9] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[9] Under the basic conditions, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia.[11] A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.[11][12]
For substrates like this compound, base-catalyzed hydrolysis is often preferred due to its high efficiency and straightforward workup procedure.[13]
Generalized Mechanism: Base-Catalyzed Nitrile Hydrolysis
Caption: General mechanism of base-catalyzed nitrile hydrolysis.
Critical Safety Protocols
Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheet (SDS) for all reagents. This compound and its related compounds are hazardous materials.
Hazard Identification:
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[14][15][16] It causes serious skin and eye irritation.[14][15]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are strong bases and are highly corrosive. They can cause severe skin burns and eye damage.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Its vapors are irritating to the respiratory system.
-
Organic Solvents (Ethanol, Dichloromethane): These solvents are flammable and may be harmful if inhaled or absorbed through the skin.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[14]
-
Skin Protection: A lab coat is required. Ensure no skin is exposed.[14]
-
Respiratory Protection: All operations involving the handling of the nitrile powder, concentrated base, or concentrated acid must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15][17]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][17]
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the conversion of this compound to 3,5-Dibromo-2-chlorobenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥97% Purity | Sigma-Aldrich, TCI |
| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Deionized Water (H₂O) | Type II | In-house |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the hydrolysis of the nitrile.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), ethanol (10 volumes, e.g., 30 mL for 3 g of nitrile), and a 10% aqueous sodium hydroxide solution (2 volumes, e.g., 6 mL).[18]
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 90°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 16-24 hours.[13][18]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[18]
-
Workup and Extraction: Dilute the remaining aqueous residue with deionized water (10 volumes).[18] Transfer the solution to a separatory funnel and wash with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.[18]
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the solution reaches a pH of approximately 2-3. A white precipitate of 3,5-Dibromo-2-chlorobenzoic acid will form.[18]
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any residual inorganic salts. Dry the product under vacuum to a constant weight.
Quantitative Data and Expected Results
The following table outlines the quantitative parameters for a typical lab-scale synthesis.
| Parameter | Value | Notes |
| Starting Material | This compound | --- |
| Molecular Weight (Starting Material) | 296.35 g/mol | --- |
| Product | 3,5-Dibromo-2-chlorobenzoic acid | --- |
| Molecular Weight (Product) | 314.36 g/mol | [2][19] |
| Reagents (Example Scale) | ||
| This compound | 5.0 g (16.9 mmol, 1.0 eq) | --- |
| Sodium Hydroxide (in 10% aq. soln.) | ~2.0 g (50.0 mmol, ~3.0 eq) | A molar excess of base ensures complete hydrolysis. |
| Reaction Conditions | ||
| Temperature | Reflux (~90 °C) | Provides necessary activation energy for the reaction.[13] |
| Time | 16 - 24 hours | Reaction time may vary; monitor by TLC for completion.[18] |
| Expected Outcome | ||
| Appearance | White to off-white solid | --- |
| Expected Yield | 85 - 95% | Yields are typically high for this type of transformation. |
Expertise & Causality: Justification of Protocol Choices
-
Rationale for Base Catalysis: While acid hydrolysis is a valid method, the base-catalyzed route is often more robust for halogenated aromatic nitriles. It avoids the potential for side reactions that can occur under harsh acidic conditions at high temperatures and simplifies the isolation of the acidic product. The final product precipitates upon acidification, providing a highly effective purification step.[12]
-
The Role of the Co-Solvent: this compound has low solubility in water.[20] Using a mixture of ethanol and water creates a homogeneous reaction medium, ensuring that the nitrile and the hydroxide ions can interact effectively, which is crucial for the reaction to proceed at a reasonable rate.[18]
-
Importance of the Acidification Step: Under basic conditions, the product exists as the water-soluble sodium 3,5-dibromo-2-chlorobenzoate salt.[11] The addition of a strong acid like HCl is a critical step that protonates the carboxylate anion, converting it into the neutral carboxylic acid.[12] This form is largely insoluble in water and precipitates out of the solution, allowing for easy isolation by filtration.
-
Troubleshooting: If the reaction appears incomplete after 24 hours (as indicated by TLC), additional aqueous base can be added and the reflux continued. If the final product's purity is insufficient (e.g., determined by melting point or NMR), recrystallization from a suitable solvent system (such as ethanol/water) can be performed.
References
- 1. CAS 27003-05-0: 3,5-dibromo-2-chlorobenzoic acid [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 14. canbipharm.com [canbipharm.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. 3,5-Dibromo-2-chlorobenzoic acid | C7H3Br2ClO2 | CID 302960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Benzonitrile, 5-Bromo-2-Chloro- | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]
The Strategic Role of 3,5-Dibromo-2-chlorobenzonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical building blocks, 3,5-Dibromo-2-chlorobenzonitrile has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional nature, possessing two distinct halogen atoms (bromine and chlorine) with differential reactivity and a synthetically malleable nitrile group, offers a strategic platform for the construction of complex, bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of kinase inhibitors, a pivotal class of therapeutics in oncology and beyond. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.
The Synthetic Chemist's Chessboard: Understanding the Reactivity of this compound
The utility of this compound lies in the hierarchical reactivity of its three functional groups. The two bromine atoms and one chlorine atom, all attached to the aromatic ring, exhibit different susceptibilities to various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of molecular complexity.
Generally, in Suzuki-Miyaura coupling reactions, the order of reactivity for halogens is I > Br > Cl.[1] This principle is the cornerstone of synthetic strategies employing this compound. The bromine atoms can be selectively functionalized while the chlorine atom remains intact for subsequent transformations. Furthermore, the electronic environment of the benzene ring, influenced by the electron-withdrawing nitrile and halogen groups, also plays a significant role in modulating the reactivity at each position.
The nitrile group serves as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems, further expanding the molecular diversity achievable from this starting material.
Application Focus: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, mimicking the adenine core of ATP to bind to the kinase active site.[3][4] this compound is an excellent starting material for the synthesis of highly substituted pyrazolo[3,4-d]pyrimidines.
The general synthetic strategy involves the initial transformation of the benzonitrile into a substituted aminopyrazole, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The remaining halogen(s) on the phenyl ring then serve as points for introducing further diversity, often through cross-coupling reactions, to fine-tune the biological activity and pharmacokinetic properties of the final compounds.
Below, we outline a representative synthetic pathway, followed by detailed protocols for key transformations.
Experimental Protocols
PART 1: Synthesis of a Key Intermediate: 3,5-Dibromo-2-chloro-6-hydrazinylbenzonitrile
This initial step transforms the nitrile group into a hydrazinyl group, which is a precursor for the formation of the pyrazole ring. The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient carbon of the nitrile group, facilitated by the electron-withdrawing nature of the halogens.
Protocol 1: Hydrazinolysis of this compound
| Reagent | MW | Quantity | Molar Equiv. |
| This compound | 294.37 | 10.0 g | 1.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 10.0 mL | ~3.0 |
| Ethanol (95%) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 33.9 mmol) and ethanol (100 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Carefully add hydrazine hydrate (10.0 mL, approx. 102 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the solid product under vacuum to afford 3,5-dibromo-2-chloro-6-hydrazinylbenzonitrile as a pale yellow solid.
PART 2: Construction of the Pyrazole Ring
The synthesized hydrazinylbenzonitrile is then cyclized with a suitable three-carbon component to form the pyrazole ring. This is a crucial step in building the core scaffold of the target kinase inhibitors.
Protocol 2: Cyclization to form a 5-Amino-4-cyanopyrazole derivative
This protocol describes a general method for the formation of the pyrazole ring, a common step in the synthesis of pyrazolopyrimidine derivatives.[5]
| Reagent | MW | Quantity | Molar Equiv. |
| 3,5-Dibromo-2-chloro-6-hydrazinylbenzonitrile | 326.39 | 5.0 g | 1.0 |
| Malononitrile | 66.06 | 1.1 g | 1.1 |
| Ethanol (absolute) | - | 50 mL | - |
| Triethylamine | 101.19 | 2.5 mL | 1.2 |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-Dibromo-2-chloro-6-hydrazinylbenzonitrile (5.0 g, 15.3 mmol) and malononitrile (1.1 g, 16.8 mmol) in absolute ethanol (50 mL).
-
Add triethylamine (2.5 mL, 18.4 mmol) to the solution.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC (Hexane:Ethyl Acetate 1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-amino-4-(3,5-dibromo-2-chlorophenyl)-1H-pyrazole-3-carbonitrile.
PART 3: Sequential Suzuki-Miyaura Coupling for Selective Functionalization
With the pyrazole core constructed, the next strategic step is the selective functionalization of the di-bromo-chlorophenyl moiety. The higher reactivity of the bromine atoms allows for a sequential Suzuki-Miyaura coupling.
Protocol 3: First Regioselective Suzuki-Miyaura Coupling
This protocol outlines the selective coupling at one of the bromine positions. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield.[1]
| Reagent | MW | Quantity | Molar Equiv. |
| 5-amino-4-(3,5-dibromo-2-chlorophenyl)-1H-pyrazole-3-carbonitrile | 392.32 | 2.0 g | 1.0 |
| Arylboronic acid | - | 1.2 | |
| Pd(PPh₃)₄ | 1155.56 | 120 mg | 0.02 |
| Sodium Carbonate (2M aq. solution) | 105.99 | 5.0 mL | 2.0 |
| 1,4-Dioxane | - | 20 mL | - |
Procedure:
-
To a Schlenk flask, add the pyrazole intermediate (2.0 g, 5.1 mmol), the desired arylboronic acid (6.1 mmol), and Pd(PPh₃)₄ (120 mg, 0.10 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (20 mL) and the 2M aqueous sodium carbonate solution (5.0 mL).
-
Heat the reaction mixture to 90-100 °C for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.
-
Base: An aqueous solution of a base like sodium carbonate is essential for the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The use of argon is crucial to prevent the oxidation of the palladium(0) catalyst.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in organic synthesis. Its unique arrangement of functional groups allows for a controlled and sequential elaboration to generate complex molecular architectures. The protocols and strategies outlined in this guide for the synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors serve as a blueprint for the broader application of this versatile building block.
Future research will undoubtedly uncover new and innovative ways to exploit the reactivity of this compound. The development of novel catalytic systems for even more selective functionalization, and the exploration of the nitrile group's reactivity in multicomponent reactions, will further expand the repertoire of bioactive molecules accessible from this remarkable starting material. For researchers at the forefront of drug discovery, a deep understanding of such powerful synthetic tools is not just advantageous; it is essential.
References
- 1. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC7756286 - Concatenating Suzuki Arylation and Buchwald-Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot Process-Consecutive Three-Component Synthesis of C,N-Diarylated Heterocycles. - OmicsDI [omicsdi.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dibromo-2-chlorobenzonitrile
Introduction: Welcome to the technical support guide for the chromatographic purification of 3,5-Dibromo-2-chlorobenzonitrile. This molecule is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity a critical parameter for successful downstream applications. However, its purification is often challenging due to the presence of closely-related structural isomers and other process-related impurities. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatography, to empower researchers in achieving high-purity material.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the flash chromatography of this compound on silica gel.
Problem 1: Poor Separation of Target Compound from Impurities
Question: My TLC shows spots that are very close together (ΔRf < 0.1), and my column fractions are all cross-contaminated. Why is this happening and how can I improve the separation?
Root Cause Analysis: Poor separation, or low resolution, in normal-phase chromatography is primarily a function of insufficient differential partitioning of the analyte and impurities between the stationary phase (silica gel) and the mobile phase. Halogenated aromatic isomers, common impurities in the synthesis of this compound, often have very similar polarities, making them difficult to resolve[1]. The choice of mobile phase is critical; it governs not only the elution speed (solvent strength) but also the separation factor (selectivity)[2].
Step-by-Step Solution:
-
Re-evaluate Your Solvent System: The standard ethyl acetate/hexane system is a good starting point, but may not offer sufficient selectivity for this specific separation[3].
-
Test Alternative Solvents: To improve selectivity, screen different solvent systems by TLC. Keep the solvent strength similar (aim for a target Rf of 0.2-0.3) but change the chemical nature of the polar modifier[2]. For example, substitute ethyl acetate with methyl t-butyl ether (MTBE) or a mixture of dichloromethane in hexane.
-
Introduce a Selectivity Modifier: For difficult separations of aromatic compounds, adding a small percentage of a more polar or aromatic solvent like toluene or dichloromethane to the hexane/ethyl acetate mobile phase can alter the pi-pi interactions between the analytes and the silica surface, sometimes dramatically improving resolution[4].
-
-
Optimize Column Parameters:
-
Reduce Flow Rate: If the separation is kinetically limited, a slower flow rate can increase the number of theoretical plates and improve resolution. However, be aware that excessively slow rates can lead to band broadening due to diffusion[5].
-
Use Finer Silica Gel: Employing silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) increases the surface area and the number of equilibration events, leading to sharper peaks and better separation. Note that this will increase backpressure[5].
-
Increase Column Length/Bed Height: A longer column provides more opportunities for interaction and separation. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.
-
Problem 2: Low Product Yield After Chromatography
Question: I loaded 5 grams of crude material onto the column, but only recovered 50% of the expected product mass. Where did my compound go?
Root Cause Analysis: Significant product loss during chromatography can be attributed to several factors. The compound may be irreversibly adsorbed onto the silica gel, it could have degraded on the acidic silica surface, or it may have eluted in very broad, dilute fractions that were difficult to detect[6]. The nitrile group, while electron-withdrawing, can interact with surface silanol groups on silica, especially if the compound is not completely stable under acidic conditions[7].
Step-by-Step Solution:
-
Assess Compound Stability: Before running the column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica[6].
-
Deactivate the Silica Gel: If instability is suspected, consider deactivating the silica gel. This can be done by pre-treating the silica with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the mobile phase[8]. This neutralizes the acidic silanol groups responsible for degradation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil®[6].
-
Employ Dry Loading: Loading the sample dissolved in a strong solvent can cause it to spread into a wide band at the top of the column, leading to poor separation and broad elution. Instead, use the dry loading technique: dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of your packed column[5][6]. This ensures the sample starts as a very narrow band.
Problem 3: Product is Tailing or Streaking Down the Column
Question: My product spot on TLC is elongated, and on the column, it elutes over a very large volume of solvent, resulting in many dilute fractions. How can I get sharper peaks?
Root Cause Analysis: Peak tailing is often caused by strong, non-ideal interactions between the compound and the stationary phase. This can happen if the column is overloaded, if the compound has secondary interactions with active sites on the silica (acidic silanol groups), or if the mobile phase is not strong enough to efficiently elute the compound[9].
Step-by-Step Solution:
-
Reduce Sample Load: Overloading is a common cause of tailing. Ensure your crude sample mass is no more than 1-2% of the total silica gel mass.
-
Increase Mobile Phase Polarity (Gradient Elution): Once the main impurities have eluted, you can increase the percentage of the polar solvent in your mobile phase (e.g., switch from 10% EtOAc/Hexane to 20% EtOAc/Hexane). This gradient elution will increase the eluting power of the solvent and push the tailing compound off the column more quickly and in a sharper band[6].
-
Add a Modifier to the Mobile Phase: As mentioned for stability issues, adding a small amount of a competitive binder like triethylamine can block the active sites on the silica that cause tailing, leading to more symmetrical peak shapes.
| Problem Summary | Probable Cause | Recommended Solution |
| Poor Separation | Insufficient mobile phase selectivity; Isomeric impurities. | Screen alternative solvents (e.g., MTBE, DCM); Use finer mesh silica. |
| Low Yield | Compound degradation on silica; Irreversible adsorption. | Test for stability on TLC; Deactivate silica with Et₃N; Use dry loading. |
| Peak Tailing | Column overload; Strong interaction with silica active sites. | Reduce sample load; Run a solvent gradient; Add a modifier like Et₃N. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent system for this compound?
The ideal solvent system for flash chromatography should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate[2]. This provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly near the solvent front.
-
Step 1: Polarity Estimation: this compound is a moderately polar compound. A good starting point would be a binary mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM)[3][10].
-
Step 2: TLC Screening: Test various ratios on a TLC plate.
-
Start with 5% EtOAc in Hexane.
-
Try 10% EtOAc in Hexane.
-
Try 20% EtOAc in Hexane.
-
-
Step 3: Optimization: Choose the system that gives an Rf in the 0.2-0.4 range. If the compound remains at the baseline, increase the polarity. If it runs to the top, decrease the polarity.
Q2: What is the best way to pack a flash chromatography column to avoid cracks and channels?
Proper column packing is essential for a high-resolution separation. Air bubbles, cracks, or an uneven silica bed will lead to a non-uniform solvent flow, causing significant band broadening and poor separation. The "slurry packing" method is most reliable.
-
Step 1: Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand (approx. 1 cm)[11].
-
Step 2: In a separate beaker, mix your silica gel with the initial mobile phase to form a consistent, pourable slurry.
-
Step 3: Pour the slurry into the column in one continuous motion. Use a funnel to avoid coating the sides of the column.
-
Step 4: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform settling.
-
Step 5: Open the stopcock and use gentle air pressure to push the excess solvent through, compressing the silica bed until it is firm and stable. Never let the solvent level drop below the top of the silica bed[11].
Q3: How do I confirm the purity of my final fractions?
Relying on a single TLC plate is insufficient to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water can provide high-resolution separation and allow for quantification of impurities[12][13].
-
Gas Chromatography (GC): For volatile and thermally stable compounds like this, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent method for purity analysis[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting proton-containing impurities. The absence of unexpected signals in the spectrum is a strong indicator of high purity[15].
Q4: What are the critical safety precautions when handling this compound and the associated solvents?
-
Compound Hazards: Halogenated benzonitriles should be treated as potentially toxic and irritant compounds. They can be harmful if swallowed or in contact with skin[16][17]. Always handle the solid and its solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a lab coat at all times[18][19].
-
Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby[20]. All solvent waste must be collected in appropriately labeled hazardous waste containers.
-
Handling Silica Gel: Fine silica dust can be harmful if inhaled. Weigh it out in a fume hood or wear a dust mask.
Section 3: Diagrams & Workflows
General Purification Workflow
This diagram outlines the complete process from crude material analysis to obtaining the final, pure compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree: Poor Separation
Use this decision tree to diagnose and fix issues related to poor separation of your target compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. nbinno.com [nbinno.com]
- 2. biotage.com [biotage.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 15. magritek.com [magritek.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 3-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 15965893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. vigon.com [vigon.com]
minimizing side products in the synthesis of 3,5-Dibromo-2-chlorobenzonitrile
Welcome to the technical support resource for the synthesis of 3,5-Dibromo-2-chlorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges and minimize the formation of impurities during this synthesis. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high purity?
The most robust and widely applicable method is the Sandmeyer reaction , starting from 3,5-Dibromo-2-chloroaniline. This multi-step approach offers superior regiochemical control compared to direct halogenation of a less substituted precursor, which often yields a mixture of isomers. The general workflow involves two key transformations:
-
Diazotization: The conversion of the primary aromatic amine (3,5-Dibromo-2-chloroaniline) into a reactive diazonium salt using nitrous acid at low temperatures.
-
Cyanation: The copper(I) cyanide-catalyzed displacement of the diazonium group with a nitrile group to form the final product.
Caption: High-level overview of synthetic routes.
Troubleshooting Guide: The Sandmeyer Reaction Route
This section addresses specific problems that can arise during the diazotization and cyanation steps.
Part A: The Diazotization Step
The formation of a stable and fully reacted diazonium salt is critical for the success of the subsequent cyanation.
Q2: My reaction is sluggish, and I detect unreacted 3,5-Dibromo-2-chloroaniline after the diazotization step. How can I ensure the reaction goes to completion?
Cause: Incomplete diazotization is typically due to an insufficient amount of nitrous acid (HNO₂) or its decomposition before it can react.
Solution:
-
Monitor Nitrous Acid Levels: The most reliable method is to test for the presence of excess nitrous acid. After the addition of sodium nitrite (NaNO₂) is complete, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates an excess of HNO₂, signaling that the reaction is complete.[1] If the test is negative, add a small amount more of the NaNO₂ solution until the test is positive and persists for 1-2 minutes.
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C.[1] Higher temperatures cause the rapid decomposition of nitrous acid and the desired diazonium salt. An ice-salt bath is highly recommended for efficient cooling.
-
Reagent Purity: Ensure the starting aniline is pure. Impurities can interfere with the reaction.
Q3: The reaction mixture turned dark brown or tarry, and the yield was very low. What happened?
Cause: This indicates significant decomposition of the aryl diazonium salt. These salts are notoriously unstable at elevated temperatures.
Solution:
-
Aggressive Temperature Management: This is the most critical parameter. The exotherm from the addition of sodium nitrite must be carefully managed. Add the NaNO₂ solution slowly and sub-surface, ensuring the internal temperature never exceeds 5 °C.
-
Prompt Use: Do not let the prepared diazonium salt solution warm up or sit for an extended period. It should be used promptly in the subsequent cyanation step.[1]
Part B: The Cyanation (Sandmeyer) Step
This is the core transformation where the diazo group is replaced by the nitrile.
Q4: The primary side product I'm isolating is 3,5-Dibromo-2-chlorophenol. How can I prevent its formation?
Cause: The formation of phenols occurs when the diazonium salt reacts with water instead of the cyanide nucleophile.[2] This side reaction is accelerated by heat.
Solution:
-
Maintain Acidity: Ensure the reaction medium is sufficiently acidic. The acidic environment helps to suppress the undesired reaction with water.[1]
-
Temperature Control: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution, again maintaining a low temperature (typically 0–5 °C initially), and then allowing it to warm gradually as specified by the protocol. Avoid excessive heating.
-
Efficient Mixing: Ensure vigorous stirring as the diazonium salt is added to the CuCN solution. This promotes the desired reaction over the competing hydrolysis.
Q5: I'm observing a significant biaryl impurity (a dimer of the aromatic ring). What causes this and how can it be minimized?
Cause: The Sandmeyer reaction proceeds via a radical mechanism.[2] High concentrations of the intermediate aryl radical can lead to radical-radical coupling, forming biaryl compounds and reducing the yield of the desired nitrile.
Solution:
-
Use Dilute Solutions: Adding the diazonium salt solution to a larger volume of the copper cyanide solution can help keep the instantaneous concentration of the aryl radical low.
-
Ensure Catalyst Activity: Use fresh, high-quality copper(I) cyanide. The catalyst's role is to efficiently transfer the cyanide nucleophile to the aryl radical. If the catalyst is inactive, the radical will persist longer, increasing the likelihood of dimerization.
Caption: Sandmeyer reaction pathway and common side reactions.
Troubleshooting Guide: The Direct Bromination Route
While less common due to selectivity issues, direct bromination of 2-chlorobenzonitrile is a possible alternative.
Q6: I attempted to dibrominate 2-chlorobenzonitrile but primarily isolated 5-bromo-2-chlorobenzonitrile. How can I drive the reaction to the dibromo product?
Cause: The first bromination is often faster than the second. The existing electron-withdrawing groups (-CN, -Cl) and the newly added bromine deactivate the ring, making the second substitution more difficult. The primary monobromination product is often the 5-bromo isomer due to the directing effects of the chloro (ortho) and nitrile (meta) groups.[3]
Solution:
-
Increase Stoichiometry: Use at least 2.0 equivalents of the brominating agent (e.g., N-bromosuccinimide or Br₂). It may be necessary to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete reaction.
-
Harsher Conditions: Increase the reaction temperature or extend the reaction time. This must be done cautiously, as it can also lead to the formation of other byproducts. Monitor the reaction progress carefully using TLC or GC.
-
Stronger Lewis Acid: When using Br₂ as the brominating agent, a stronger Lewis acid catalyst (e.g., AlCl₃ instead of FeBr₃) might be required to facilitate the second bromination, although this can also decrease selectivity.
Q7: My product is a complex mixture of mono-, di-, and even tri-brominated isomers. How can I improve the regioselectivity?
Cause: The combined directing effects of the chloro and nitrile groups are not perfectly selective, and forcing conditions can overcome the subtle energetic differences between substitution positions.
Solution:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) and may provide a cleaner reaction profile.[3]
-
Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents can sometimes improve the outcome.[3] Experiment with solvents like dichloromethane, acetonitrile, or acetic acid.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will maximize selectivity. Start at 0 °C or even lower and allow the reaction to warm slowly.
Appendix A: Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
(Note: This is a representative protocol. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
Step 1: Diazotization
-
To a flask equipped with a mechanical stirrer, add 3,5-Dibromo-2-chloroaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3-4 eq).
-
Cool the resulting slurry to 0–5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir for an additional 20 minutes at 0–5 °C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.[1] The resulting cold diazonium salt solution is used immediately in the next step.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this cyanide solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the initial addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50–60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Appendix B: Quantitative Data Summary
| Parameter | Recommended Setting | Rationale | Potential Side Product |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of diazonium salt and nitrous acid.[1] | Phenols, Tar |
| NaNO₂ Stoichiometry | 1.05 equivalents | Ensures complete conversion of the starting aniline. | Residual Starting Material |
| Cyanation Temp. | 0–10 °C (initial) | Minimizes phenol formation by favoring reaction with cyanide over water. | 3,5-Dibromo-2-chlorophenol |
| Bromination Stoich. | >2.0 equivalents | Drives the reaction towards the desired dibrominated product. | Mono-bromo isomers |
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Dibromo-2-chlorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 3,5-Dibromo-2-chlorobenzonitrile. The inherent steric hindrance and electronic properties of this molecule present unique difficulties in achieving high yield and selectivity. This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?
A1: The difficulty arises from a combination of steric and electronic factors:
-
Steric Hindrance: The ortho-chloro and cyano groups create significant steric bulk around the potential reaction sites, particularly the C-Br bond at the 2-position's flank. This can impede the approach of the bulky palladium catalyst, slowing down the crucial oxidative addition step.[1]
-
Multiple Halogen Sites: The presence of three potential reaction sites (two C-Br, one C-Cl) introduces a selectivity challenge. While palladium catalysts generally favor oxidative addition into C-Br bonds over C-Cl bonds, achieving selective mono-coupling at either the C3-Br or C5-Br position without side reactions can be difficult.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making the oxidative addition step of the catalytic cycle more demanding.[2]
Q2: I'm seeing no reaction or very low conversion. What is the most common culprit?
A2: The most frequent cause of low or no conversion with this substrate is an insufficiently active catalytic system. The combination of steric hindrance and an electron-deficient ring requires a highly active catalyst to initiate the catalytic cycle.[3][4] Key areas to investigate immediately are:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. You likely need a more electron-rich and sterically bulky ligand to promote oxidative addition.
-
Catalyst Deactivation: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of failed reactions.[4][5]
-
Reaction Temperature: The activation energy for this substrate is likely high. A reaction temperature that is too low may result in no conversion.
Q3: How do I control selectivity between the two C-Br bonds?
A3: Selectivity between the C3-Br and C5-Br positions is primarily governed by sterics. The C5-Br is less sterically hindered than the C3-Br, which is flanked by the ortho-chloro group. To favor mono-coupling at the C5 position, you can:
-
Use a bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6] The steric profile of the ligand can be tuned to selectively approach the more accessible C5-Br bond.
-
Carefully control reaction time and temperature. Lower temperatures and shorter reaction times will favor the kinetically preferred product, which is typically the less hindered C5-coupled product.
Q4: Is it possible to perform a sequential, double cross-coupling?
A4: Yes, this is a viable strategy for creating highly substituted benzonitrile derivatives. The key is to exploit the differential reactivity of the halogen atoms (C-Br vs. C-Cl). A typical approach would be:
-
First Coupling (at C-Br): Use conditions optimized for Suzuki or Heck coupling at one or both of the C-Br sites. This step is generally performed under milder conditions.
-
Second Coupling (at C-Cl): The remaining C-Cl bond is less reactive. To couple at this site, you will typically need more forcing conditions: higher temperatures, a stronger base, and a catalytic system specifically designed for C-Cl bond activation (e.g., those using highly electron-rich and bulky ligands).
In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for identifying the cause and implementing a solution.
Problem 1: Low or No Product Yield
You have set up your reaction and, after the specified time, TLC or LC-MS analysis shows primarily unreacted starting material.
-
Potential Cause 1: Inactive Catalyst System.
-
Solution: Switch to a more robust catalytic system. For sterically demanding substrates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition and subsequent reductive elimination steps.[5][8]
-
Potential Cause 2: Oxygen Contamination & Catalyst Decomposition.
-
Why it happens: The active catalyst in most cross-coupling reactions is a Pd(0) species.[9] This species is readily oxidized by trace amounts of oxygen to inactive Pd(II) oxides or palladium black, halting the catalytic cycle.[4]
-
Solution: Ensure rigorous exclusion of oxygen. Solvents and liquid reagents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by subjecting them to several freeze-pump-thaw cycles.[4][6] Assemble your reaction under a positive pressure of an inert gas.
-
-
Potential Cause 3: Inappropriate Base or Solvent.
-
Why it happens: The base plays a critical role, particularly in Suzuki reactions where it facilitates the transmetalation step.[10] The solvent must fully solubilize all reactants at the reaction temperature to ensure an efficient reaction rate.[11]
-
Solution: Screen a panel of bases and solvents. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging substrates.[5][12] Aprotic polar solvents like dioxane, DMF, or toluene are common choices. Sometimes a co-solvent like water is necessary, but it must be properly degassed.[13][14]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Problem 2: Formation of Significant Side Products
Your reaction proceeds, but you observe significant amounts of homocoupled products, dehalogenated starting material, or a mixture of mono-coupled isomers.
-
Potential Cause 1: Homocoupling of Coupling Partner (e.g., Boronic Acid).
-
Why it happens: This is often a consequence of oxygen exposure, which can promote the oxidative homocoupling of the organometallic reagent.[4] It can also occur if the transmetalation step is slow relative to other pathways.
-
Solution: In addition to rigorous degassing, consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction of a Pd(II) precatalyst.[4] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help drive the desired cross-coupling pathway.
-
-
Potential Cause 2: Dehalogenation (Hydrodehalogenation).
-
Why it happens: The aryl halide is reduced, replacing a bromine or chlorine atom with hydrogen. This can be caused by trace impurities in reagents or by certain solvents (like alcohols) or bases acting as hydride donors at elevated temperatures.[4]
-
Solution: Ensure you are using high-purity, anhydrous solvents. If dehalogenation persists, screen different bases. In some cases, additives can suppress this side reaction. For instance, in Heck reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes minimize dehalogenation.[6]
-
-
Potential Cause 3: Poor Selectivity (Mixture of C3- and C5-coupled products).
-
Why it happens: The electronic difference between the C3-Br and C5-Br is not large enough to induce high selectivity, so control is primarily steric. If the catalyst/ligand system is not bulky enough, it may react at both sites. High temperatures can also overcome the small activation energy barrier between the two pathways, leading to mixtures.
-
Solution: Employ a more sterically hindered ligand to increase the preference for the less-hindered C5 position. Monitor the reaction at a lower temperature and stop it upon consumption of the starting material to prevent over-reaction or isomerization.
-
Systematic Optimization of Catalyst Loading
The goal is to use the minimum amount of catalyst necessary for an efficient and clean reaction, which is critical for process scalability and cost-effectiveness. A high catalyst loading that is not optimized can lead to increased costs and more difficult purification.
Experimental Protocol: Catalyst System Screening and Loading Optimization
This protocol outlines a systematic approach to identify the optimal catalyst and its loading for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Step 1: Baseline and Catalyst/Ligand Screening (Fixed High Loading) The initial goal is to find a catalyst system that works, even if inefficiently. We start with a relatively high catalyst loading to ensure the reaction proceeds.
-
Setup: In an array of reaction vials inside a glovebox, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and a base (e.g., K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: To each vial, add a different pre-weighed catalyst/ligand combination. Use a fixed palladium loading of 2 mol%.
-
Vial 1 (Control): Pd(PPh₃)₄
-
Vial 2: Pd(OAc)₂ + SPhos (1:2 ratio)
-
Vial 3: Pd₂(dba)₃ + XPhos (1:2.2 ratio)
-
Vial 4: A Pd-NHC precatalyst (e.g., PEPPSI™-IPr)
-
-
Reaction: Add degassed solvent (e.g., Dioxane), seal the vials, and place them in a pre-heated reaction block at 100 °C.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench, and analyze an aliquot from each vial by LC-MS or GC-MS to determine conversion and product distribution.
Step 2: Identification of the Optimal Catalyst System From the screening data, identify the catalyst/ligand combination that provides the highest yield of the desired mono-coupled product with the fewest byproducts.
Data Presentation: Hypothetical Screening Results
| Entry | Palladium Source | Ligand | Pd Loading (mol%) | Temp (°C) | Conversion (%) | Yield (Desired Product, %) | Selectivity (C5-mono/other) |
| 1 | Pd(PPh₃)₄ | - | 2.0 | 100 | 15 | 5 | 2:1 |
| 2 | Pd(OAc)₂ | SPhos | 2.0 | 100 | 95 | 88 | >20:1 |
| 3 | Pd₂(dba)₃ | XPhos | 2.0 | 100 | >99 | 94 | >20:1 |
| 4 | PEPPSI-IPr | - | 2.0 | 100 | >99 | 92 | 18:1 |
Data is for illustrative purposes only.
Step 3: Optimization of Catalyst Loading Using the best-performing system from Step 2 (e.g., Pd₂(dba)₃/XPhos), repeat the experiment while systematically decreasing the catalyst loading.
-
Setup: Prepare a series of reactions as described above, using only the optimal catalyst/ligand, base, and solvent combination.
-
Vary Loading: Decrease the catalyst loading in each vial: 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%.
-
Analysis: Monitor the reactions over time (e.g., at 2, 6, 12, and 24 hours) to find the lowest catalyst loading that achieves full conversion in a reasonable timeframe.
Catalyst Optimization Workflow Diagram
Caption: A systematic workflow for screening and optimizing catalyst loading.
By following this structured troubleshooting and optimization guide, researchers can efficiently overcome the challenges associated with the cross-coupling of this compound, leading to the development of robust, scalable, and cost-effective synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Dehalogenation of Polyhalogenated Benzonitriles
Welcome to the technical support center for the dehalogenation of polyhalogenated benzonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Overcoming Common Hurdles
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: My dehalogenation reaction is sluggish or not proceeding to completion, especially with chlorinated benzonitriles. What are the likely causes and how can I improve the reaction rate?
Answer:
Slow or incomplete dehalogenation, particularly with the less reactive C-Cl bond compared to C-Br or C-I bonds, is a frequent challenge.[1][2][3] The primary factors influencing this are the catalyst system, the hydrogen source, and the reaction conditions.
Underlying Causes & Solutions:
-
Catalyst Activity and Choice: The choice of catalyst is paramount. While Palladium on carbon (Pd/C) is a common choice, its activity can vary. For less reactive aryl chlorides, more sophisticated catalytic systems are often necessary.
-
Palladium Complexes: Consider using palladium complexes with specific ligands that can facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. For instance, using Pd(OAc)₂ with a phosphine ligand like P(tBu)₂Ph can be effective.[1]
-
Nickel Catalysts: Nickel-based catalysts are a cost-effective and highly active alternative for dehalogenating aryl chlorides.[4] Nickel on charcoal or nickel complexes can drive the reaction to completion, sometimes at lower temperatures than palladium catalysts.[5]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can enhance the reaction rate. However, this should be done judiciously to balance cost and potential for side reactions.
-
-
Hydrogen Source and Transfer Agent: The efficiency of the hydrogen source is critical.
-
Hydrogen Gas: While direct hydrogenation with H₂ gas is effective, it requires specialized equipment (e.g., a Parr shaker). The pressure of H₂ can be increased to improve reaction rates.
-
Transfer Hydrogenation: For standard laboratory setups, transfer hydrogenation is a convenient alternative.[1] Common hydrogen donors include:
-
Sodium formate (HCO₂Na): Often used with Pd/C in solvents like methanol or water.[1]
-
Isopropanol: Can serve as both a solvent and a hydrogen donor, particularly in reactions catalyzed by ruthenium or nickel.[5]
-
Silanes: Reagents like tetramethyldisiloxane (TMDS) offer a mild and efficient way to generate hydrogen in situ.[5]
-
-
-
Reaction Temperature: Aryl chlorides often require higher temperatures for complete conversion compared to their bromide and iodide counterparts.[1] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can significantly improve the rate.
-
Base Additives: The presence of a base is often crucial, especially in transfer hydrogenation, to neutralize the generated hydrogen halide (HX).
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting slow dehalogenation reactions.
Question 2: I am observing incomplete dehalogenation, with a mixture of partially dehalogenated benzonitriles. How can I achieve complete removal of all halogen atoms?
Answer:
Achieving complete dehalogenation of polyhalogenated substrates can be challenging due to the decreasing reactivity of the C-X bond as more halogens are removed. The electronic and steric environment of the remaining halogens plays a significant role.
Underlying Causes & Solutions:
-
Reaction Time and Temperature: The most straightforward approach is to increase the reaction time and/or temperature. Monitor the reaction by GC-MS or LC-MS to track the disappearance of partially dehalogenated intermediates.
-
Catalyst and Hydrogen Source Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor. For transfer hydrogenation, using a larger excess of the hydrogen source (e.g., 5-10 equivalents of sodium formate) can drive the reaction to completion.
-
Multiphase Systems: For highly chlorinated compounds, a multiphase system can be very effective. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with an aqueous solution of a reducing agent (like sodium hypophosphite) and an organic solvent for the substrate can lead to rapid and complete dehalogenation.[6] This system enhances the interaction between the reactants at the catalyst surface.
-
Catalyst Deactivation: The catalyst can become deactivated over the course of the reaction. In such cases, adding a fresh portion of the catalyst may be necessary to push the reaction to completion.
Experimental Protocol: Complete Dechlorination using a Multiphase System
This protocol is adapted from a method for the hydrodehalogenation of polychlorinated aromatic halides.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the polyhalogenated benzonitrile (1 mmol), an organic solvent (e.g., isooctane, 10 mL), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1 mmol).
-
Aqueous Phase: In a separate beaker, prepare a solution of sodium hypophosphite (5 mmol) and a strong base like KOH (5 mmol) in water (5 mL).
-
Catalyst Addition: Add 5% Pd/C (5 mol%) to the organic phase in the reaction flask.
-
Reaction Initiation: Add the aqueous solution to the reaction flask and heat the mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots from the organic layer and analyzing by GC-MS.
-
Workup: After completion, cool the reaction mixture, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dehalogenated product.
Question 3: My reaction is producing unwanted byproducts, or other functional groups on my molecule are being reduced. How can I improve the chemoselectivity?
Answer:
Chemoselectivity is a critical concern, especially when the benzonitrile substrate contains other reducible functional groups such as nitro groups, alkenes, or alkynes. Hydrodehalogenation is often a competing reaction in palladium-catalyzed cross-coupling reactions, leading to diminished yields of the desired product.[7]
Underlying Causes & Solutions:
-
Catalyst Choice: The choice of catalyst can significantly influence chemoselectivity.
-
Selective Reduction: Bromides are generally reduced more readily than chlorides.[2] This difference in reactivity can be exploited for selective dehalogenation. Catalytic hydrogenation under neutral conditions with Pd/C can selectively reduce a bromo group in the presence of a chloro, cyano, or keto group.[2][5]
-
Ligand Effects: For palladium-catalyzed reactions, the choice of ligand can prevent the reduction of other functional groups. For example, using [1,1′-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dtbpf)] can prevent the reduction of aldehydes and ketones.[1]
-
-
Hydrogen Source: The nature of the hydrogen source can impact selectivity. Milder transfer hydrogenation reagents may be more selective than high-pressure H₂ gas.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity. At ambient temperature, hydrodechlorination might occur, while at 100°C, the entire arene ring could be hydrogenated.[1]
-
pH Control: In some systems, controlling the pH is crucial for selectivity. For instance, in reactions involving debenzylation and dehalogenation, acidic conditions can favor debenzylation, while basic conditions favor dehalogenation.[8]
-
Data Summary: Catalyst and Condition Effects on Selectivity
| Catalyst System | Hydrogen Source | Key Selectivity Features | Reference |
| Pd/C (10%) | H₂ (gas) | Bromides reduced selectively over chlorides, nitro, cyano, and keto groups. | [2][5] |
| PdCl₂(dtbpf) | Tetramethyldisiloxane | Tolerates aldehydes, ketones, and exocyclic double bonds. | [1] |
| Ni on Charcoal | Me₂NH·BH₃/K₂CO₃ | Effective for dehalogenating aryl chlorides in the presence of other groups. | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed hydrodehalogenation?
A1: The most commonly accepted mechanism involves a catalytic cycle with three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-halogen bond of the benzonitrile, forming a Pd(II)-aryl-halide intermediate.[7][9]
-
Hydride Transfer: A hydride (H⁻) is transferred to the palladium center, displacing the halide. The source of the hydride depends on the reaction conditions (e.g., from a silane, formate, or alcohol).
-
Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the dehalogenated benzonitrile and regenerating the Pd(0) catalyst.[7][9]
Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.
Q2: What is the typical reactivity order for the dehalogenation of aryl halides?
A2: The reactivity of aryl halides in hydrodehalogenation reactions generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F.[3] This is because the carbon-halogen bond becomes stronger and more difficult to cleave as you move from iodine to fluorine. Consequently, deiodination and debromination are typically faster and occur under milder conditions than dechlorination, while defluorination is the most challenging.[1][10]
Q3: Can I use water as a solvent for my dehalogenation reaction?
A3: Yes, water is increasingly being used as a green solvent for dehalogenation reactions. Palladium-catalyzed dehalogenations can be performed in aqueous media using various hydrogen sources.[1] For example, nanoparticles formed from PdCl₂ in the presence of tetramethyldisiloxane (TMDS) on water enable a mild dehalogenation of functionalized aryl halides.[5] Using water can also be advantageous in multiphase systems.[6]
Q4: Are there any non-metal-mediated methods for dehalogenation?
A4: While less common for industrial applications, there are several non-metal-mediated methods. These often involve radical mechanisms. For instance, a transition-metal- and catalyst-free hydrogenation of aryl halides can be promoted by bases using aldehydes or alcohols as the hydrogen source.[5] Photocatalytic methods using organic dyes are also an emerging area for selective dehalogenation.[11]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | MDPI [mdpi.com]
- 4. Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds [mdpi.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. iris.unive.it [iris.unive.it]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dibromo-2-chlorobenzonitrile
Welcome to the technical support guide for the purification of commercial 3,5-Dibromo-2-chlorobenzonitrile (CAS 1160574-24-2). This resource is designed for researchers, chemists, and process development professionals to troubleshoot and refine their purification protocols. The following sections provide answers to frequently asked questions and detailed experimental guides to address common challenges encountered when working with this compound.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses common issues and initial assessments for purifying commercial this compound.
Q1: What are the likely impurities in my commercial-grade this compound?
A1: Impurities in commercial batches typically stem from the synthetic route used. A common synthesis involves the Sandmeyer reaction of an appropriately substituted aniline or the direct bromination of 2-chlorobenzonitrile. Consequently, potential i[1]mpurities include:
-
Isomeric Byproducts: Regioisomers such as 3-Bromo-2-chlorobenzonitrile or other dibrominated species may be present.
-
Incomplete Reaction Products: Unreacted starting materials (e.g., 2-chlorobenzonitrile) or mono-brominated intermediates.
-
Side-Reaction Products: Hydrolysis of the nitrile group to an amide or carboxylic acid, or residual copper salts if a Sandmeyer reaction was employed.
-
**Residual Solvents:[1] Solvents used during the synthesis and initial workup, such as toluene, ethyl acetate, or acetonitrile.
Q2: My material is off-color (e.g., yellow or brown). Does this indicate significant impurity?
A2: While pure this compound is typically a white to off-white solid, a slight coloration does not always correlate with low purity. It can often be caused by[2] trace amounts of highly colored organic impurities or residual reagents from the synthesis. However, a significant deviation from a white/off-white appearance warrants a purification step to ensure the material's quality for downstream applications.
Q3: What is the first step I should take to assess the purity of my starting material?
A3: Thin-Layer Chromatography (TLC) is the most effective initial step. It is a rapid and inexpensive technique to visualize the number of components in your sample. By developing a suitable [3][4]solvent system for TLC, you will also establish the starting conditions for purification by column chromatography. A good starting solvent system to try is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Ad[5]d More Solvent: Increase the volume of the primary solvent to lower the saturation point.
-
Lower the Temperatu[5]re: Use a solvent or solvent mixture with a lower boiling point.
-
Change Solvent System: Switch to a solvent system where the compound has slightly lower solubility when hot.
-
Slow Cooling: After dissolving, allow the solution to cool very slowly. Insulating the flask can help promote the formation of crystals over oil.
Part 2: Purification Workflow & Methodology
This section provides a structured workflow for selecting and executing a purification strategy, complete with detailed protocols.
Workflow for Purity Assessment and Method Selection
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocol 1: Recrystallization
Recrystallization is effective for removing small amounts of impurities when the starting material is already of relatively high purity (>95%). The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. Based on the polar nitrile and non-polar halogenated aromatic structure, a range of solvents can be considered.
| Solvent System | Rationale & Use Case | Boiling Point (°C) |
| Ethanol/Water | Ethanol is a good primary solvent. Water acts as an anti-solvent, added dropwise to the hot solution to induce crystallization upon cooling. | 78 (Ethanol) |
| Hexa[6]ne/Ethyl Acetate | Excellent for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent until turbidity appears. | 69 (Hexane) |
| Tolue[6][7]ne | Suitable for less polar compounds. Its high boiling point allows for a large solubility differential between hot and cold conditions. | 111 |
| Acetonitrile | A polar aprotic solvent that can be effective, especially if impurities are significantly more or less polar. | 82 |
Step-by-St[7]ep Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) and heat the mixture gently (e.g., on a hotplate) while stirring until the solid completely dissolves.
-
Impurity Removal (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Induce Crystallization: To the clear, hot filtrate, add deionized water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Validation: Check the purity of the recrystallized product using TLC and measure its melting point.
Experimental Protocol 2: Flash Column Chromatography
When TLC analysis reveals multiple, well-separated impurities, flash column chromatography is the preferred method for purification. This technique utilizes a[8][9] stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption.
Troubleshooting G[8]uide for Column Chromatography
| Issue | Probable Cause(s) | Solution(s) |
| Poor Separation | Incorrect solvent system (eluent is too polar or not polar enough). | Optimize the eluent using TLC. Aim for an Rf value of ~0.3 for the target compound. |
| Column was poorly packed (cracks or channels in the silica). | Ensure the silica is packed as a uniform slurry and is never allowed to run dry. | |
| Compound Stuck on C[4]olumn | Eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Band Tailing | Sample was overloaded on the column; compound is slightly acidic/basic and interacting strongly with silica. | Use less crude material for the column size. Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). |
Step-by-Step Flash Chromatography Protocol
-
Select Eluent: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of approximately 0.3 for this compound. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 to 90:10 v/v).
-
Pack the Column:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column w[4]ith the chosen eluent.
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Tap the column gently to ensure even packing and allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Load the Sample: [4] * Dissolve the crude compound in the minimum possible amount of a suitable solvent (dichloromethane or the eluent itself).
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin the separation.
-
Collect fractions in test tubes or vials.
-
-
Monitor Fractions:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fract[3]ions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the final product via TLC, melting point, and spectroscopic methods (e.g., NMR) as needed.
References
- 1. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | Benchchem [benchchem.com]
- 2. Benzonitrile, 5-Bromo-2-Chloro- | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]
- 3. magritek.com [magritek.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. ijcrt.org [ijcrt.org]
- 9. longdom.org [longdom.org]
conditions to avoid for 3,5-Dibromo-2-chlorobenzonitrile stability
Welcome to the technical support center for 3,5-Dibromo-2-chlorobenzonitrile (CAS No. 1160574-24-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.
Introduction
This compound is a halogenated aromatic compound with a versatile chemical structure, making it a valuable building block in medicinal chemistry and materials science. The presence of multiple reactive sites—the nitrile group and the halogenated benzene ring—necessitates careful consideration of experimental conditions to prevent unintended degradation or side reactions. This guide provides a comprehensive overview of the conditions to avoid to maintain the stability of this compound, troubleshooting for common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that can cause the degradation of this compound?
A1: The primary conditions to avoid are exposure to strong acids, strong bases, strong oxidizing agents, excessive heat, and light.[1] Each of these can lead to the decomposition of the molecule, affecting the accuracy and reproducibility of your experimental results.
Q2: How should I properly store this compound?
A2: For optimal stability, store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] Some safety data sheets for isomeric compounds specifically indicate that the compound is light-sensitive, so storage in an amber vial or a dark location is highly recommended to prevent photochemical degradation.[1]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. In neutral water, it is expected to be relatively stable. However, under strongly acidic or basic conditions, the nitrile group is susceptible to hydrolysis, which will convert it first to a benzamide and then to a carboxylic acid.
Q4: What are the known incompatibilities of this compound?
A4: this compound is known to be incompatible with strong oxidizing agents.[1] Reactions with strong bases and acids are also expected, leading to hydrolysis of the nitrile group. Strong reducing agents can also react with the nitrile functionality.
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR/LC-MS analysis of a reaction mixture. | Degradation of the starting material due to harsh reaction conditions. | Analyze a sample of the starting material to confirm its purity. If degradation is suspected, consider if the reaction conditions involve high temperatures, strong acids/bases, or prolonged exposure to light. Modify the experimental protocol to use milder conditions. |
| Low or no yield of the desired product. | Instability of this compound under the chosen reaction conditions. | Review the reaction mechanism and conditions. If nucleophilic substitution or reactions sensitive to acidic/basic conditions are being performed, consider that the nitrile group may be participating in side reactions. Protect the nitrile group if necessary or choose alternative synthetic routes. |
| Discoloration of the solid compound over time. | Potential photochemical degradation or reaction with atmospheric moisture. | Ensure the compound is stored in a tightly sealed, light-resistant container in a dry environment. If discoloration is observed, it is advisable to re-analyze the compound for purity before use. |
| Inconsistent reaction outcomes. | Variability in the purity of this compound due to improper storage or handling. | Always use a fresh, properly stored sample for each experiment. If using an older stock, verify its purity by an appropriate analytical method (e.g., NMR, LC-MS, or melting point) before proceeding. |
In-Depth Technical Discussion of Unstable Conditions
Chemical Incompatibility
Strong Acids and Bases: The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile is protonated, making it more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the corresponding benzamide, which can be further hydrolyzed to 3,5-dibromo-2-chlorobenzoic acid.
-
Base-Catalyzed Hydrolysis: Strong bases, such as sodium hydroxide, will directly attack the electrophilic carbon of the nitrile group, leading to the formation of an intermediate that, upon protonation, yields the benzamide. Further hydrolysis to the carboxylic acid can also occur under these conditions.
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the aromatic ring or the nitrile group, leading to a variety of oxidized byproducts and compromising the integrity of the molecule.[1]
Reducing Agents: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde via reagents like diisobutylaluminium hydride (DIBAL-H). While these are often desired transformations, unintentional exposure to reducing conditions will lead to the loss of the starting material.
Environmental Factors
Photochemical Instability: A safety data sheet for an isomeric compound indicates light sensitivity.[1] Aromatic compounds, particularly those with halogen substituents, can be susceptible to photochemical degradation. Exposure to UV light can potentially lead to dehalogenation or other unwanted side reactions.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under harsh chemical conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in its original, tightly sealed container in a cool (room temperature is generally acceptable), dry, and well-ventilated area.[2][3] To mitigate potential light sensitivity, store in a dark location or use an amber vial.[1]
-
Dispensing: When handling the solid, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A fume hood should be used to avoid inhalation of any dust.
-
Inert Atmosphere: For long-term storage or for use in highly sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Protocol 2: Small-Scale Reaction Compatibility Test
Before committing to a large-scale reaction, it is prudent to perform a small-scale compatibility test.
-
Setup: In a small vial, dissolve a few milligrams of this compound in the proposed reaction solvent.
-
Reagent Addition: Add a small, representative sample of the key reagent(s) (e.g., a specific acid, base, or catalyst) that you plan to use.
-
Monitoring: Stir the mixture under the proposed reaction temperature for a short period (e.g., 30-60 minutes).
-
Analysis: Withdraw a small aliquot and analyze it by a suitable method (e.g., TLC or LC-MS) to check for the appearance of new spots or peaks that would indicate degradation of the starting material. Compare this to a control sample of the starting material in the solvent alone.
References
Technical Support Center: Analytical Method Development for 3,5-Dibromo-2-chlorobenzonitrile Purity Assessment
Welcome to the technical support center for the analytical method development of 3,5-Dibromo-2-chlorobenzonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, step-by-step troubleshooting for establishing a robust purity testing method for this critical chemical intermediate. The purity of starting materials and intermediates is paramount in pharmaceutical synthesis, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring your methods are not only effective but also self-validating and compliant with regulatory expectations.
Core Concepts in Purity Analysis
Before diving into specific techniques, it's essential to grasp the foundational goal: developing a stability-indicating method . This means the analytical procedure must be able to accurately measure the primary compound (the analyte) while fully separating it from any potential process impurities, starting materials, and degradation products.[1][2] Forced degradation studies are a cornerstone of this process, intentionally stressing the analyte to generate these potential degradants.[3][4]
The two primary chromatographic techniques for this type of small molecule are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): The most common and versatile technique for non-volatile or thermally sensitive compounds. It offers a wide range of stationary and mobile phases, providing high resolving power.
-
Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds like this compound. It is known for its high efficiency and sensitivity, especially with specific detectors.[5]
Spectroscopic techniques such as UV-Visible Spectroscopy (UV-Vis), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable complementary tools for peak identification and structural elucidation of the main compound and any impurities discovered.[6][7]
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is often the first choice for purity analysis in pharmaceutical development due to its broad applicability. The primary challenge for halogenated aromatic compounds like this compound is achieving adequate resolution from structurally similar impurities, such as positional isomers.[8]
HPLC Troubleshooting & FAQs
Q1: What is the best starting point for column and mobile phase selection for this compound?
A starting point that balances effectiveness with common lab availability is a standard C18 column. However, for halogenated aromatic compounds, alternative column chemistries can provide superior selectivity.[8]
-
Initial Recommendation: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a simple mobile phase gradient of Acetonitrile (ACN) and water. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency.
-
Expert Insight: The multiple halogen substituents and the nitrile group on the benzene ring create a unique electronic profile. If you face co-elution or poor peak shape on a C18 column, consider columns that offer different separation mechanisms:
-
Pentafluorophenyl (PFP) Columns: These are highly recommended for separating halogenated compounds and positional isomers. They provide multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions, which can significantly enhance resolution.[8]
-
Phenyl-Hexyl Columns: These columns also offer alternative selectivity to C18 for aromatic compounds through enhanced π-π interactions.[8]
-
Q2: My main peak is showing significant tailing. What are the common causes and solutions?
Peak tailing is a frequent issue, especially with compounds that have polar functional groups. It's often caused by secondary interactions between the analyte and the stationary phase.[9]
-
Cause 1: Silanol Interactions: The most common culprit. Free silanol groups (Si-OH) on the surface of the silica packing can interact strongly with polar parts of your molecule, causing the peak to tail.
-
Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. The acid protonates the silanol groups, minimizing these secondary interactions. If using a buffer, ensure its pH is at least 2 units away from the analyte's pKa.[9]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[10]
-
Solution: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you were overloading the column. Either dilute your sample or reduce the injection volume.[9]
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize tubing lengths and use tubing with a small internal diameter (e.g., 0.005 inches). Ensure all fittings are properly connected to avoid dead volume.[9]
-
Q3: My compound has very little retention on a standard C18 column. How can I increase it?
Poor retention is common for more polar compounds in reversed-phase chromatography.[11][12]
-
Solution 1: Decrease Mobile Phase Strength: The simplest approach is to increase the proportion of the aqueous component (water) in your mobile phase. This will increase the interaction of your analyte with the non-polar stationary phase, leading to longer retention.
-
Solution 2: Use a "Polar-Embedded" or "Aqua" Type Column: These are C18 columns that are specially designed with a polar functional group embedded near the base of the C18 chain. This modification makes them more compatible with highly aqueous mobile phases and provides alternative selectivity for polar analytes.
-
Solution 3: Evaluate Mobile Phase pH (if applicable): While this compound itself is not readily ionizable, impurities might be. If you are trying to retain an ionizable impurity, adjusting the mobile phase pH to suppress its ionization will make it less polar and increase its retention on a reversed-phase column.
Q4: My retention times are drifting between injections. What is causing this instability?
Drifting retention times are a sign of an unequilibrated or unstable system.[11]
-
Cause 1: Insufficient Column Equilibration: It is critical to allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. For gradient methods, a 10-15 minute equilibration period is a good starting point.
-
Cause 2: Mobile Phase Instability: If your mobile phase components are volatile or are not mixed properly, the composition can change over time, leading to retention shifts.
-
Cause 3: Temperature Fluctuations: Column temperature has a significant impact on retention time.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This not only improves retention time stability but also often leads to sharper peaks and lower backpressure.
-
Experimental Protocol: Starting HPLC Method
This protocol provides a robust starting point for your method development.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent blockage of the column frit.[9]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | PFP or C18, 4.6 x 150 mm, 5 µm | PFP offers enhanced selectivity for halogenated aromatics; C18 is a good general-purpose starting point.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape by suppressing silanol interactions.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves reproducibility and peak efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential for column overload. |
| Detection (UV) | 220 nm or 254 nm | Benzonitrile compounds typically have strong absorbance in this range.[13] A diode array detector (DAD) is recommended to assess peak purity. |
Workflow for HPLC Method Validation
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15]
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. lehigh.edu [lehigh.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Technical Support Center: Selective Functionalization of 3,5-Dibromo-2-chlorobenzonitrile
Welcome to the technical support center for navigating the complex, yet rewarding, selective chemistry of 3,5-Dibromo-2-chlorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the differential reactivity of the halogen atoms on this versatile building block. We will move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions - Understanding the Fundamentals of Selectivity
This section addresses the core principles governing the reactivity of this compound. A solid grasp of these concepts is the first step toward successful and reproducible experimental outcomes.
Question 1: What is the expected order of reactivity for the halogens in this molecule during palladium-catalyzed cross-coupling reactions?
Answer: In palladium-catalyzed cross-coupling reactions, the selectivity is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The general reactivity trend for aryl halides is C–I > C–Br > C–Cl.[1][2] Therefore, for this compound, the two C–Br bonds are significantly more reactive than the C–Cl bond. Your initial experiments should be designed around the expectation that coupling will occur selectively at a bromine site, leaving the chlorine untouched under carefully controlled conditions.
Question 2: Between the two bromine atoms at the C3 and C5 positions, which is more likely to react first?
Answer: While both are C-Br bonds, their local chemical environments are different, leading to differential reactivity. The key factors are sterics and electronics.
-
Steric Hindrance: The C3-Br is flanked by the C2-Cl and the C4-H, making it more sterically encumbered than the C5-Br, which is only adjacent to the C4-H and C6-H. Most palladium catalysts, especially those with bulky phosphine ligands, will preferentially undergo oxidative addition at the more accessible C5 position.[3]
-
Electronic Effects: The benzonitrile moiety is strongly electron-withdrawing. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The C3 and C5 positions are meta to the nitrile group and are less electronically activated. However, the primary driver for selectivity between two identical halogens in a polyhalogenated system is often steric accessibility, making the C5-Br the most probable site for initial monosubstitution.[2][4]
Question 3: Can I achieve selective reaction at the C2-Cl position?
Answer: Yes, but typically not through standard palladium-catalyzed cross-coupling while the C-Br bonds are present. The C-Cl bond is less reactive in oxidative addition.[1][5] However, the C2 position is ortho to the powerfully electron-withdrawing nitrile group, which strongly activates it toward Nucleophilic Aromatic Substitution (SNAr) .[6][7] This provides an orthogonal strategy: you can use palladium catalysis to react at the C-Br bonds and SNAr chemistry to react at the C-Cl bond.
Question 4: What is dehalogenation, and how can I prevent it?
Answer: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of the desired coupled product.[8] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with bases, trace water, or protic solvents (like alcohols).[8] To minimize this, it is crucial to use anhydrous aprotic solvents (e.g., dioxane, toluene, THF), carefully dried reagents, and consider your choice of base. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often less prone to generating Pd-H species than strong alkoxide bases.[8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols and troubleshooting advice for common selective transformations.
A. Selective Suzuki-Miyaura Coupling at the C5-Bromine
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The primary challenge is achieving clean mono-arylation at the most reactive C-Br site without side reactions.
Problem: You need to selectively couple an arylboronic acid at one of the bromine positions, leaving the second bromine and the chlorine intact.
Core Directive: The key is to use conditions mild enough to differentiate between the C-Br and C-Cl bonds. The inherent steric differences will favor reaction at C5.
Detailed Experimental Protocol: Selective Mono-arylation
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a carefully chosen base such as K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst. For high selectivity, a catalyst system with a bulky, electron-rich phosphine ligand is recommended.[9] A common choice is Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos or XPhos (2.2-4.4 mol%). Alternatively, a pre-formed catalyst like [Pd(SPhos)Cl]₂ can be used.
-
Solvent & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, approx. 0.1 M concentration). Degas the mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. The lower temperature helps maintain selectivity against the C-Cl bond.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Suzuki-Miyaura Coupling
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is not effective. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Ensure all reagents and solvents are rigorously dried and the system is well-purged with an inert gas. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Mixture of Mono- and Di-arylated Products | 1. Reaction temperature is too high. 2. Reaction run for too long. 3. Equivalents of boronic acid are too high. | 1. Lower the reaction temperature to 70-80 °C. 2. Monitor carefully and stop the reaction once the starting material is consumed. 3. Reduce the equivalents of boronic acid to 1.05-1.1 eq. |
| Significant Dehalogenation Byproduct | 1. Presence of water or protic impurities. 2. Base promoting Pd-H formation (e.g., alkoxides). | 1. Use rigorously dried solvents and reagents. 2. Switch to a phosphate or carbonate base (K₃PO₄, Cs₂CO₃). Use aprotic solvents only.[8] |
| Reaction at C-Cl is observed | 1. Catalyst system is too active. 2. Reaction temperature is too high. | 1. Switch to a less active catalyst, for example, by using PPh₃ as a ligand instead of a bulky biarylphosphine. 2. Decrease the reaction temperature significantly. |
B. Selective Sonogashira Coupling at the C5-Bromine
The Sonogashira coupling is the premier method for installing alkyne functionalities. The reactivity principles are similar to the Suzuki coupling, with C-Br being favored over C-Cl.[1][5][10]
Problem: You want to selectively couple a terminal alkyne to the C5-position.
Core Directive: Standard Sonogashira conditions are generally selective for C-Br over C-Cl. The use of a copper(I) co-catalyst is typical but copper-free conditions can also be employed.[11][12]
Detailed Experimental Protocol: Selective Mono-alkynylation
-
Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (1.5-2.5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent such as THF or DMF. Add a suitable amine base, which often serves as both the base and a co-solvent (e.g., triethylamine or diisopropylamine, 3-5 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature to 50 °C under an inert atmosphere. Higher temperatures can lead to side reactions and loss of selectivity.[1][5]
-
Monitoring & Work-up: Monitor by TLC or LC-MS. Once complete, dilute with Et₂O or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography.
C. Selective Buchwald-Hartwig Amination at the C5-Bromine
This reaction is a powerful tool for C-N bond formation. The choice of ligand is absolutely critical for success and selectivity.[13][14][15]
Problem: You need to selectively introduce a primary or secondary amine at the C5-position.
Core Directive: Use a modern, bulky biarylphosphine ligand which is known to facilitate C-N coupling with high efficiency and selectivity. The steric environment of the substrate will strongly direct the reaction to the C5 position.
Detailed Experimental Protocol: Selective Mono-amination
-
Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (1-2 mol%), a suitable ligand such as RuPhos or BrettPhos (2.2-4.4 mol%), and a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.4 eq) to a Schlenk tube.[16]
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to 90-110 °C.
-
Monitoring & Work-up: Monitor by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry, and concentrate. Purify via column chromatography.
Part 3: Visualizations & Workflow Diagrams
Visual aids are indispensable for planning and troubleshooting complex synthetic sequences.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ncrdsip.com [ncrdsip.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dibromo- vs. 3,5-Dichloro-2-chlorobenzonitrile in Modern Synthetic Chemistry
Introduction
In the landscape of pharmaceutical and agrochemical research, halogenated benzonitriles serve as pivotal building blocks for the synthesis of complex molecular architectures. The strategic placement and nature of halogen atoms on the aromatic ring dictate the molecule's reactivity, offering a palette of synthetic possibilities. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct synthons: 3,5-dibromo-2-chlorobenzonitrile and 3,5-dichloro-2-chlorobenzonitrile.
Our focus extends beyond a simple cataloging of reactions. We will dissect the underlying electronic and steric principles that govern their differential reactivity. For the practicing researcher, understanding these nuances is critical for reaction design, predicting outcomes, and achieving selective transformations. This guide synthesizes theoretical principles with practical, field-proven experimental protocols to empower scientists in their synthetic endeavors.
Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity
The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. While both 3,5-dibromo- and 3,5-dichloro-2-chlorobenzonitrile feature a highly electron-deficient ring due to the potent electron-withdrawing effects of the nitrile group and three halogen atoms, the difference between bromine and chlorine at the 3 and 5 positions is the critical determinant of their synthetic utility.
-
Inductive Effect vs. Bond Strength: Chlorine is more electronegative than bromine, exerting a stronger inductive electron-withdrawing effect on the aromatic ring. This would suggest that the 3,5-dichloro derivative has a more electrophilic aromatic core. However, the C-Br bond is significantly weaker and longer than the C-Cl bond (Bond energies: C-Cl ≈ 327 kJ/mol, C-Br ≈ 285 kJ/mol).[1] This difference in bond dissociation energy is the dominant factor in reactions where the cleavage of the C-X bond is rate-determining, such as in metal-catalyzed cross-coupling.
-
Leaving Group Ability in SNAr: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex).[2][3] The stability of this intermediate is enhanced by strong electron-withdrawing groups. The more electronegative halogen (Cl) makes the carbon atom it is attached to more electrophilic, often accelerating this initial attack. Therefore, predicting reactivity in SNAr is less straightforward than in cross-coupling and depends heavily on the specific nucleophile and reaction conditions.
-
Steric Considerations: Bromine has a larger van der Waals radius than chlorine. While this difference may introduce minor steric hindrance affecting the approach of bulky reagents or catalysts, it is generally a secondary factor compared to the electronic effects in the reactions discussed herein.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming C-C, C-N, and C-O bonds. The key mechanistic step where the two substrates diverge is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
Caption: Logical flow of reactivity in oxidative addition.
Suzuki-Miyaura Coupling: The C-Br Bond's Decisive Advantage
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a prime example of where the weaker C-Br bond confers superior reactivity.[4][5][6] The oxidative addition of the C-Br bond to the Pd(0) catalyst occurs at a significantly faster rate and under milder conditions than that of the C-Cl bond.[7]
This reactivity differential is not merely a quantitative difference; it enables powerful, selective transformations. With this compound, one can achieve selective mono- or di-coupling at the C-Br positions while leaving the C-Cl bonds at positions 2, 3, and 5 (in the case of the dichloro starting material) untouched.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Parameter | This compound | 3,5-Dichloro-2-chlorobenzonitrile |
| Starting Material | ||
| Reaction Time | 2 hours | 24 hours |
| Temperature | 80 °C | 110 °C |
| Yield of Mono-arylated Product | >95% (at C5-Br) | <5% |
| Yield of Di-arylated Product | >90% (with 2.2 eq. boronic acid) | <10% |
| Key Observation | High selectivity for C-Br bond activation. | Largely unreactive under conditions sufficient for the dibromo analogue. |
Experimental Protocol: Selective Mono-Suzuki Coupling
This protocol is designed to validate the superior reactivity of the C-Br bond in this compound.
-
Reaction Setup: To two separate oven-dried Schlenk flasks under an argon atmosphere, add this compound (1.0 mmol) and 3,5-dichloro-2-chlorobenzonitrile (1.0 mmol), respectively.
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.1 mmol, 1.1 eq), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), and the palladium catalyst Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) to each flask.
-
Reaction Execution: Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by taking aliquots at 30-minute intervals and analyzing them by GC-MS. The consumption of the dibromo starting material and the formation of the mono-coupled product should be readily observed, while the dichloro analogue remains largely unchanged.
-
Work-up: After 2 hours, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: The Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a Pd-catalyzed cycle initiated by oxidative addition.[8][9][10] Consequently, this compound is the far more reactive substrate for forming C-N bonds at the 3 and 5 positions. This allows for the synthesis of di- and tri-substituted anilines with high regioselectivity.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a different mechanism where a nucleophile attacks the electron-deficient ring to form an intermediate, followed by the departure of a leaving group.[3][11][12] The presence of the strongly electron-withdrawing nitrile group para to the chlorine at C-2 makes this position highly activated for nucleophilic attack.
Caption: General workflow for comparative experiments.
Reactivity Prediction and Experimental Validation
Here, the prediction is more complex. While the C-2 chloro is the most likely site for substitution due to activation from the nitrile group, the reactivity comparison between the two substrates for an attack at this position is subtle. The greater inductive effect of the two chlorines in 3,5-dichloro-2-chlorobenzonitrile should, in principle, make the entire ring more electron-deficient and thus more susceptible to nucleophilic attack compared to the dibromo analogue.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
-
Reaction Setup: In separate flasks, dissolve this compound (1.0 mmol) and 3,5-dichloro-2-chlorobenzonitrile (1.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add sodium methoxide (1.5 mmol, 1.5 eq) to each flask at room temperature.
-
Reaction Execution: Stir the reactions at 60 °C.
-
Monitoring: Monitor for the disappearance of starting material and the appearance of a new product corresponding to the substitution of the C-2 chlorine with a methoxy group.
-
Data Interpretation: A slightly faster reaction rate may be observed for the 3,5-dichloro derivative, confirming that the overall electron deficiency of the ring, governed by inductive effects, is the primary driver for the rate of the initial nucleophilic attack.
Summary and Practical Recommendations
The choice between 3,5-dibromo- and 3,5-dichloro-2-chlorobenzonitrile is dictated entirely by the desired chemical transformation.
Table 2: Summary of Comparative Reactivity
| Reaction Type | More Reactive Substrate | Rationale | Synthetic Utility |
| Pd-Catalyzed Cross-Coupling | This compound | Weaker C-Br bond leads to faster oxidative addition. | Selective functionalization at C-3 and C-5 positions. |
| Nucleophilic Aromatic Substitution (at C-2) | 3,5-Dichloro-2-chlorobenzonitrile (marginally) | Stronger inductive effect of two Cl atoms enhances ring electrophilicity. | Substitution at the position activated by the nitrile group. |
Recommendations for Researchers:
-
For selective, sequential functionalization via cross-coupling reactions (e.g., building biaryl or aniline structures), This compound is unequivocally the substrate of choice. Its differential C-X bond strength provides a powerful tool for regiocontrol.
-
For transformations where the primary goal is nucleophilic substitution at the C-2 position , both substrates are viable. However, 3,5-dichloro-2-chlorobenzonitrile may offer a slight kinetic advantage and is often more cost-effective, making it the preferred reagent if no subsequent cross-coupling at the 3 or 5 positions is planned.
By understanding these fundamental principles and applying the protocols described, researchers can harness the distinct reactivity of these synthons to advance their synthetic campaigns with greater precision and efficiency.
References
- 1. quora.com [quora.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. ncrdsip.com [ncrdsip.com]
Unambiguous Structural Confirmation of 3,5-Dibromo-2-chlorobenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For complex molecules such as halogenated benzonitriles, which are prevalent scaffolds in medicinal chemistry, absolute certainty in atomic connectivity and spatial arrangement is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for the structural confirmation of 3,5-Dibromo-2-chlorobenzonitrile, benchmarked against common spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each approach.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule. It provides a direct visualization of the electron density, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[1][2] Unlike spectroscopic methods that infer structure from indirect properties, X-ray crystallography provides a tangible atomic map.
The power of this technique lies in its ability to resolve ambiguity. For a molecule like this compound, with multiple heavy halogen atoms, spectroscopic techniques can sometimes present overlapping signals or complex coupling patterns that are challenging to interpret definitively. X-ray crystallography bypasses this by directly locating each atom in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The following protocol outlines the critical steps for the structural determination of this compound. The successful execution of this workflow is contingent on the initial formation of a high-quality single crystal.
Step 1: Crystallization
The prerequisite for any X-ray diffraction study is the growth of a suitable single crystal.[3] For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective technique.
-
Solvent Selection: A solvent screen is crucial. Solvents in which the compound is sparingly soluble are ideal candidates. A starting point would be a range of solvents with varying polarities, such as hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof.
-
Procedure:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture with gentle warming.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
-
Rationale: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, which is essential for obtaining sharp diffraction spots. Rapid precipitation will likely lead to an amorphous solid or polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
Procedure:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4]
-
-
Rationale: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electrons in the crystal.[5] Collecting data over a wide range of orientations ensures a complete dataset, which is necessary for accurate structure solution.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Software: Specialized software packages like SHELX or Olex2 are used for this process.
-
Procedure:
-
Structure Solution: The initial positions of the heavy atoms (bromine and chlorine) are determined using direct methods or Patterson methods.
-
Structure Refinement: The positions of the remaining non-hydrogen atoms (carbon and nitrogen) are located from the electron density map. The atomic positions and their anisotropic displacement parameters are then refined against the experimental data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and reliability of the model.
-
-
Rationale: The process is iterative, with the crystallographer building and refining the atomic model to best fit the observed diffraction data.[5]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, it is not always feasible due to the requirement of a single crystal. In such cases, a combination of spectroscopic techniques is employed.[6][7] Below is a comparison of these methods for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic technique for determining the structure of organic molecules in solution.[3][8] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: For this compound, the ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling constants would provide information about their relative positions on the benzene ring.
-
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons attached to the bromine, chlorine, and cyano groups.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Expected Data: For this compound (C₇H₂Br₂ClN), HRMS would confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern, due to the presence of bromine and chlorine, would be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2]
-
Expected Data: The IR spectrum of this compound would show a characteristic sharp absorption band for the nitrile (C≡N) group around 2230-2210 cm⁻¹. Absorptions corresponding to the aromatic C-H and C=C bonds would also be present.
Performance Comparison
The following table summarizes the strengths and limitations of each technique for the structural confirmation of this compound.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination[3]- Precise bond lengths and angles- Absolute stereochemistry | - Requires a high-quality single crystal- Structure is in the solid state, which may differ from the solution state- Cannot directly observe hydrogen atoms in most cases[4] |
| NMR Spectroscopy | - Provides detailed connectivity information in solution[3][8]- Can study dynamic processes- Non-destructive | - Interpretation can be complex for molecules with overlapping signals- Does not provide direct 3D structure |
| Mass Spectrometry | - Determines molecular weight and elemental composition[6]- High sensitivity | - Provides limited information on connectivity and stereochemistry- Is a destructive technique |
| IR Spectroscopy | - Identifies functional groups[2]- Fast and simple to perform | - Provides limited information on the overall molecular structure |
Data Comparison Summary
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | 3D Atomic Coordinates | Chemical Environment & Connectivity | Molecular Weight & Formula | Functional Groups |
| Sample Phase | Solid (Crystal) | Solution | Gas/Solution | Solid/Liquid/Gas |
| Ambiguity Resolution | High | Moderate-High | Low | Low |
| Key Data for this compound | Precise positions of all heavy atoms, bond lengths (e.g., C-Br, C-Cl, C-C, C-N), and crystal packing information. | Chemical shifts and coupling constants for the two aromatic protons; chemical shifts for all seven carbon atoms. | Accurate mass and characteristic isotopic pattern for C₇H₂Br₂ClN. | Strong C≡N stretch ~2220 cm⁻¹. |
Experimental Workflow: A Holistic Approach
Caption: Integrated workflow for structural elucidation.
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of detail and certainty. While spectroscopic techniques such as NMR, MS, and IR are indispensable tools for routine characterization and for proposing a structure, they rely on inference and can be subject to interpretation challenges, especially with complex substitution patterns. The synergistic use of these techniques, with X-ray crystallography as the ultimate arbiter, represents the most rigorous and scientifically sound approach in modern chemical research and drug development.
References
- 1. people.bu.edu [people.bu.edu]
- 2. quora.com [quora.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Palladium Catalysts in Suzuki Coupling of Aryl Bromides
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the palladium catalyst is a critical determinant of the reaction's success, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of aryl bromides, supported by experimental data, to facilitate informed catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) undergoes transmetalation with the Pd(II) complex, where the organic group from the boron compound replaces the halide on the palladium center.[1]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1]
The efficiency of each step is significantly influenced by the ligands coordinated to the palladium center.
References
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3,5-Dibromo-2-chlorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates, the maxim "you get what you test for" is a critical reminder of the need for rigorous structural confirmation. The synthesis of 3,5-Dibromo-2-chlorobenzonitrile, a versatile building block in medicinal and agrochemical chemistry, is no exception. A successful synthesis is not marked by the mere presence of a precipitate, but by the unambiguous, multi-faceted confirmation of its molecular structure and purity.
This guide provides a comprehensive framework for the validation of synthesized this compound. We will move beyond rote procedural lists to explain the causality behind our choice of spectroscopic techniques, creating a self-validating system where each piece of data corroborates the others. Our approach is grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which together form the cornerstone of modern organic structure elucidation.[1][2]
The Synthetic Context: Why Rigorous Validation is Non-Negotiable
A common route to halogenated benzonitriles involves electrophilic aromatic substitution on a less substituted precursor, such as 2-chlorobenzonitrile.[3][4] This process, while effective, can potentially yield a mixture of regioisomers (e.g., 4,5-dibromo-2-chlorobenzonitrile) or incompletely reacted starting material. Relying on a single data point, like a melting point, is insufficient to distinguish the target molecule from these closely related impurities. A multi-spectroscopic approach is therefore essential for definitive quality control.
The Validation Workflow: A Self-Corroborating System
References
Quantitative Purity Determination of 3,5-Dibromo-2-chlorobenzonitrile: A Comparative Guide to qNMR and Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3,5-Dibromo-2-chlorobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its halogenated aromatic structure. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this compound. We will delve into the fundamental principles, provide detailed experimental protocols, and present a critical evaluation of their performance based on experimental data.
The Analytical Imperative: Why Purity Matters
The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and potential toxicity. Therefore, robust and reliable analytical methods are essential to ensure that the purity of this intermediate meets stringent regulatory requirements.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate quantification of organic molecules.[1] Unlike chromatographic techniques that rely on calibration curves with reference standards of the analyte, qNMR allows for the direct measurement of the analyte concentration against a certified internal standard, which does not need to be structurally related to the analyte.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[2]
The Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on a series of carefully considered experimental parameters. The choice of solvent, internal standard, and acquisition parameters are all critical for obtaining accurate and reproducible results.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without causing any chemical reactions. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds and its relatively simple residual solvent signals.[3]
-
Internal Standard Selection: The ideal internal standard should be chemically stable, have high purity, be non-volatile, and exhibit signals that are well-resolved from the analyte's signals.[4][5] For aromatic compounds like this compound, an internal standard with signals in a clear spectral region is crucial. Maleic acid is a suitable candidate as its olefinic proton signal appears around 6.3 ppm, a region typically free of signals from aromatic compounds.[6][7]
-
Acquisition Parameters: To ensure accurate quantification, complete relaxation of all protons between scans is essential. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T₁) of any proton of interest in both the analyte and the internal standard.[5] A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 150) for accurate integration.[8]
Experimental Protocol: qNMR Assay of this compound
This protocol outlines the steps for the quantitative analysis of this compound using ¹H-qNMR with maleic acid as the internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Reagents:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate (typically 5-10 minutes).
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Program: zg30 (or equivalent 30° pulse)
-
Relaxation Delay (D1): 30 seconds (ensure this is > 5x T₁ of the slowest relaxing proton)
-
Number of Scans (NS): 16 (or more to achieve S/N > 150)
-
Spectral Width (SW): 20 ppm
-
Acquisition Time (AQ): at least 3 seconds
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the two aromatic protons are expected to appear as doublets between 7.5 and 8.5 ppm. For maleic acid, integrate the singlet corresponding to the two olefinic protons around 6.3 ppm.
-
Calculate the purity of this compound using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Chromatographic Alternatives: HPLC-UV and GC-MS
While qNMR offers a direct and elegant approach to quantification, chromatographic techniques remain the workhorses of many analytical laboratories.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength.
Experimental Protocol: HPLC-UV Assay of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance, volumetric flasks, and pipettes
Reagents:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph, and the separated components are then detected and identified by a mass spectrometer.
Experimental Protocol: GC-MS Assay of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms)
-
Analytical balance, volumetric flasks, and pipettes
Reagents:
-
This compound (analyte and reference standard)
-
Suitable solvent (e.g., Dichloromethane, GC grade)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the solvent to a known concentration.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
-
Analysis: Inject the calibration standards and the sample solution. Construct a calibration curve and determine the sample concentration.
Performance Comparison: qNMR vs. HPLC-UV vs. GC-MS
The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. The following table provides a comparative overview of the performance of qNMR, HPLC-UV, and GC-MS for the assay of this compound.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on signal integration against an internal standard | Relative quantification based on a calibration curve | Relative quantification based on a calibration curve |
| Accuracy | Excellent (typically 99.0 - 101.0% recovery)[2][8] | Very Good (typically 98.0 - 102.0% recovery)[9] | Very Good (typically 98.0 - 102.0%) |
| Precision (RSD%) | Excellent (< 1.0%)[2][8] | Very Good (< 2.0%)[9] | Very Good (< 5.0%) |
| Linearity (r²) | Not applicable (single-point calibration) | Excellent (> 0.999)[9] | Excellent (> 0.999) |
| Limit of Quantification (LOQ) | mg range | µg/mL to ng/mL range[10][11] | ng/mL to pg/mL range[12][13] |
| Sample Throughput | Moderate | High | High |
| Reference Standard | Requires a certified internal standard (not the analyte) | Requires a certified reference standard of the analyte | Requires a certified reference standard of the analyte |
| Method Development Time | Relatively short | Can be time-consuming | Can be time-consuming |
| Sample Preparation | Simple | Simple to moderate | Simple to moderate |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflows and the logic behind selecting an appropriate analytical technique, the following diagrams are provided.
Caption: Figure 1. Experimental workflow for qNMR analysis.
Caption: Figure 2. Decision tree for analytical method selection.
Conclusion: A Multi-faceted Approach to Purity Assessment
-
qNMR stands out as a primary ratio method, offering exceptional accuracy and precision without the need for an analyte-specific reference standard. Its non-destructive nature and relatively rapid method development make it an attractive option for the definitive quantification of pure substances.
-
HPLC-UV is a robust and versatile technique, well-suited for routine quality control due to its high throughput and excellent sensitivity for UV-active compounds.
-
GC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis and impurity profiling, provided the analyte is volatile and thermally stable.
The optimal choice of technique will ultimately depend on the specific analytical objective. For establishing the absolute purity of a reference material or for orthogonal verification of results from other methods, qNMR is the superior choice. For high-throughput screening in a quality control environment, HPLC-UV is often preferred. For the detection and quantification of trace impurities, GC-MS offers the highest sensitivity. A comprehensive approach, potentially utilizing a combination of these techniques, will provide the most complete and reliable assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Polysubstituted Benzonitriles
Introduction
Polysubstituted benzonitriles are a critical class of compounds, serving as foundational building blocks and key intermediates in a multitude of high-value applications. Their presence is pivotal in the synthesis of pharmaceuticals, such as the antineoplastic drug Letrozole and the antidepressant Citalopram, as well as in the development of agrochemicals and advanced functional materials.[1] The cyano group's unique electronic properties and its versatile reactivity, allowing for transformation into amines, amides, carboxylic acids, and tetrazoles, make it a strategically important functional group in molecular design.[2][3]
Historically, the synthesis of these aromatic nitriles relied on classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[1] While effective, these routes often necessitate harsh conditions and the use of stoichiometric, highly toxic cyanide reagents. The last few decades have witnessed a paradigm shift with the advent of transition-metal catalysis, which offers milder, more efficient, and highly functional-group-tolerant alternatives.[4][5] Palladium and nickel-catalyzed cross-coupling reactions, in particular, have become the methods of choice for their broad applicability and reliability.[6][7]
This guide provides a comparative analysis of the primary synthetic routes to polysubstituted benzonitriles. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Classical Synthetic Routes: The Foundation
The Sandmeyer Reaction
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry, providing a pathway to convert aryl amines into a variety of functional groups, including nitriles.[8][9] The process begins with the diazotization of a primary aromatic amine, typically using sodium nitrite in an acidic medium, to form a reactive aryl diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to yield the desired benzonitrile.[10]
Mechanism & Experimental Rationale:
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas (N₂), a strong thermodynamic driving force for the reaction. This aryl radical then reacts with the copper-bound cyanide to form the final product and regenerate the Cu(I) catalyst.[9][10] The choice of a copper(I) salt is critical; it acts not just as a source of the cyanide nucleophile but as the essential catalyst for the radical process.
Caption: Mechanism of the Sandmeyer Cyanation Reaction.
Advantages:
-
Utilizes readily available and often inexpensive aryl amines as starting materials.
-
Provides a reliable method for introducing a cyano group, especially when direct nitration and subsequent functional group manipulation are not feasible.[8]
Limitations:
-
Requires stoichiometric or superstoichiometric amounts of highly toxic copper(I) cyanide.[1]
-
The generation of diazonium salts can be hazardous, particularly on a large scale, as they can be explosive when isolated.
-
Reaction conditions can be harsh, and the disposal of copper-containing waste presents environmental concerns.
The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is another classical method that facilitates the direct conversion of an aryl halide to an aryl nitrile using copper(I) cyanide.[11][12] This reaction is particularly useful for substrates that are not amenable to the Sandmeyer route.
Mechanism & Experimental Rationale:
While the precise mechanism can vary, it is generally believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate.[13] This is followed by reductive elimination, which forms the C-CN bond and regenerates the active Cu(I) catalyst. The reaction traditionally requires high temperatures (150–250 °C) and a polar, high-boiling solvent like DMF or pyridine to facilitate the reaction and solubilize the copper salts.[13][14] The choice of an aryl iodide or bromide is typical, as aryl chlorides are significantly less reactive under these conditions.
Caption: Plausible Mechanism for the Rosenmund-von Braun Reaction.
Advantages:
-
Direct conversion from readily available aryl halides.
-
Cost-effective for certain applications due to the low price of copper cyanide.[14]
Limitations:
-
Extremely high reaction temperatures are often required, limiting functional group tolerance.[14]
-
Uses a large excess of toxic copper cyanide, leading to difficult product purification and significant waste generation.[13]
-
The substrate scope is generally limited to aryl iodides and bromides.
Recent modifications, such as the use of L-proline as an additive, have been shown to promote the reaction at significantly lower temperatures (80–120 °C), expanding its applicability.[14]
Modern Transition-Metal Catalyzed Cyanation
The development of transition-metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of benzonitriles. These methods offer milder conditions, superior functional group tolerance, and operate with only catalytic amounts of the metal, addressing many of the shortcomings of the classical routes.[4][6] A key challenge in this field has been overcoming catalyst deactivation, as cyanide is a potent ligand that can irreversibly bind to and "poison" the metal center.[1]
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is arguably the most versatile and widely used method for preparing substituted benzonitriles today.[7] First reported by Takagi in 1973, the methodology has undergone extensive development, enabling the efficient cyanation of a vast array of aryl (pseudo)halides.[1]
Mechanism & Experimental Rationale:
The reaction proceeds through a well-established catalytic cycle. A Pd(0) complex, typically generated in situ, undergoes oxidative addition into the aryl-halide bond to form a Pd(II) intermediate. This is followed by a halide/cyanide exchange (transmetalation) with a cyanide source. The final step is reductive elimination, which forms the C-CN bond, releases the benzonitrile product, and regenerates the active Pd(0) catalyst.[15]
The choice of ligand is paramount to the success of the reaction. Electron-rich, bulky phosphine ligands (e.g., dppf, XPhos, cataCXium A) are crucial for promoting both the oxidative addition of less reactive aryl chlorides and the final reductive elimination step, preventing catalyst decomposition.[2][6]
Caption: General Catalytic Cycle for Pd-Catalyzed Cyanation.
Cyanide Sources: A variety of cyanide sources can be employed, each with specific advantages:
-
KCN/NaCN: Inexpensive but highly toxic and poorly soluble in organic solvents. Their low solubility can help mitigate catalyst poisoning.[1]
-
Zn(CN)₂: Less toxic than alkali metal cyanides and widely used. It often requires a co-catalyst like Zn powder to prevent catalyst deactivation.[2][7]
-
K₄[Fe(CN)₆]: A stable, non-toxic, and water-soluble crystalline solid, making it an excellent choice for safety and handling. It is now one of the most popular sources.[1][16]
-
Acetone Cyanohydrin: An organic cyanide source that can be effective under specific conditions.[6]
Advantages:
-
Exceptionally broad substrate scope, including electron-rich, electron-poor, and sterically hindered aryl chlorides, bromides, iodides, and triflates.[2][7]
-
Excellent functional group tolerance; esters, ketones, nitro groups, amides, and even free N-H groups in heterocycles are often compatible.[1][2]
-
Milder reaction conditions compared to classical methods.
Limitations:
-
The cost of palladium and specialized phosphine ligands can be a significant factor for large-scale synthesis.[17]
-
Complete removal of palladium from the final product is often required, especially in pharmaceutical applications, which can be challenging.
Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems.[18] As a more earth-abundant and less expensive metal, nickel offers significant economic and sustainability advantages.
Mechanism & Experimental Rationale:
The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel systems can also access Ni(I)/Ni(III) pathways, particularly in photoredox-catalyzed variants.[5] Nickel catalysis is particularly effective for the activation of historically challenging aryl chlorides.[18] These reactions often employ a reductant (e.g., zinc powder) to maintain the active Ni(0) state and can utilize a wide range of cyanide sources, including metal cyanides and novel organic precursors.[18][19]
Advantages:
-
Lower catalyst cost compared to palladium.[18]
-
High reactivity towards challenging substrates like aryl chlorides.[19]
-
Enables the use of innovative, less toxic cyanide sources such as alkyl isocyanides or even CO₂/NH₃ under specific conditions.[18][20]
Limitations:
-
Nickel catalysts can sometimes be more sensitive to air and moisture than their palladium counterparts.
-
While functional group tolerance is generally good, it can sometimes be narrower than the most robust palladium systems.[18]
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic route depends heavily on the specific target molecule, available starting materials, scale, cost, and safety considerations.
| Feature | Sandmeyer Reaction | Rosenmund-von Braun | Palladium-Catalyzed | Nickel-Catalyzed |
| Starting Material | Aryl Amine | Aryl Halide (I, Br) | Aryl Halide (Cl, Br, I), OTf | Aryl Halide (Cl, Br, I), OAc |
| Cyanide Source | CuCN (stoichiometric) | CuCN (stoichiometric) | K₄[Fe(CN)₆], Zn(CN)₂, KCN | Zn(CN)₂, Organic Sources |
| Catalyst | Cu(I) | None (reagent) | Pd(0)/Ligand (catalytic) | Ni(0)/Ligand (catalytic) |
| Typical Temp. | 0 - 100 °C | 150 - 250 °C (classic) | 70 - 120 °C | 50 - 100 °C |
| Yield Range | Moderate to Good | Moderate to Good | Good to Excellent | Good to Excellent |
| Substrate Scope | Moderate | Moderate | Very Broad | Broad |
| FG Tolerance | Moderate | Poor to Moderate | Excellent | Good to Excellent |
| Key Advantage | Uses amine precursors | Direct from halides | High versatility & tolerance | Lower cost, good for Ar-Cl |
| Key Disadvantage | Toxic CuCN, safety | Harsh conditions, waste | Catalyst cost, removal | Catalyst sensitivity |
Logical Flow for Synthetic Route Selection
Choosing the appropriate synthetic strategy is a critical step in any research or development campaign. The following decision tree provides a simplified guide for selecting a suitable method.
Caption: Decision guide for selecting a benzonitrile synthesis route.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride using K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides.[1]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.001 mmol, 0.1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.002 mmol, 0.2 mol%)
-
Potassium acetate (KOAc) (0.125 equiv)
-
1,4-Dioxane (2.5 mL)
-
Deionized Water (2.5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and KOAc (0.125 mmol).
-
In a separate vial, prepare a pre-catalyst solution by dissolving Pd₂(dba)₃ (0.1 mol%) and dppf (0.2 mol%) in 1.0 mL of dioxane.
-
Purge the reaction vial with argon or nitrogen for 5 minutes.
-
Add the remaining dioxane (1.5 mL) and water (2.5 mL) to the reaction vial via syringe.
-
Add the pre-catalyst solution to the reaction mixture.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 1-4 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure benzonitrile.
Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Chloride using Zn(CN)₂
This protocol is based on a general method for Ni-catalyzed cyanation.[19]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%)
-
Zinc powder (<10 micron, dust) (1.5 mmol, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 mmol, 20 mol%)
-
Acetonitrile (CH₃CN) (2.0 mL)
Procedure:
-
In a glovebox, add NiCl₂·6H₂O (5 mol%), dppf (5 mol%), zinc powder (1.5 equiv), and DMAP (20 mol%) to an oven-dried reaction vial with a stir bar.
-
Add the aryl chloride (1.0 mmol) and Zn(CN)₂ (0.6 mmol).
-
Add acetonitrile (2.0 mL) and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction by GC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the target benzonitrile.
Conclusion
The synthesis of polysubstituted benzonitriles has evolved significantly from its classical origins. While the Sandmeyer and Rosenmund-von Braun reactions remain valuable for specific applications, they have been largely superseded by modern transition-metal catalyzed methods. Palladium-catalyzed cyanation stands out for its exceptional reliability, broad substrate scope, and high functional group tolerance, making it the premier choice for complex molecule synthesis.[4][7] Concurrently, nickel-catalyzed systems offer a highly effective and more economical alternative, particularly for the activation of abundant aryl chlorides.[18] The continued development of novel catalysts, safer cyanide sources, and innovative activation strategies, such as photoredox catalysis, promises to further enhance the efficiency and sustainability of benzonitrile synthesis, empowering chemists to construct increasingly complex and valuable molecules.[5]
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-2-chlorobenzonitrile
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its final reaction. The responsible management and disposal of surplus or waste materials are paramount, not only for regulatory compliance but for the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dibromo-2-chlorobenzonitrile, a halogenated aromatic compound demanding meticulous handling due to its acute toxicity. Our focus is to empower you with the knowledge to manage this final step with the same precision you apply to your research.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with significant acute toxicity.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Source: TCI Chemicals Safety Data Sheet[1] |
The trifecta of acute toxicity (oral, dermal, and inhalation) designates this compound as a substance that can cause severe health effects or death upon single exposure. This high-risk profile is the primary driver for the stringent engineering controls, personal protective equipment (PPE), and disposal methods outlined in this guide. Due to its acute toxicity, this compound may be considered an acutely hazardous waste, potentially falling under the EPA's "P-list" category depending on jurisdictional regulations and its status as a discarded commercial chemical product.[2][3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is not a singular action but a systematic process. Adherence to this workflow is critical to ensure safety and compliance.
Caption: Disposal workflow for this compound.
PART 1: Preparation and Segregation
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure a complete set of PPE is worn. The causality is direct: to prevent the dermal, inhalation, and ingestion routes of exposure.[1][4]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents dermal absorption, a primary route of toxicity.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes, preventing severe eye irritation.[1][4] |
| Lab Coat | Standard lab coat, buttoned completely. A chemically resistant apron is also advised. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with particulate filters (or as dictated by a site-specific hazard assessment). | Essential when handling the solid outside of a fume hood or if dust generation is possible.[5] |
Step 2: Designate a Satellite Accumulation Area (SAA) All hazardous waste must be stored at or near the point of generation.[6] This designated SAA should be clearly marked with a sign indicating "Hazardous Waste" and be away from general laboratory traffic.
Step 3: Prepare the Waste Container The container is the primary barrier between the hazardous material and the environment.
-
Compatibility: Use a high-density polyethylene (HDPE) or glass container compatible with halogenated organic solids.[6]
-
Condition: The container must be in good condition, with no leaks, and have a secure, screw-top lid.
-
Labeling: The container MUST be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Toxic," "Irritant"
-
The date of first accumulation.
-
Step 4: Segregate Waste Streams It is critical to collect halogenated organic waste separately from non-halogenated waste.[6][7] This is because the disposal methods and costs differ significantly. Commingling can lead to regulatory violations and improper treatment.
PART 2: Waste Collection and Storage
Step 5: Transferring the Waste All transfers of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of dust.[5]
-
Use a dedicated scoop or spatula for the transfer.
-
Minimize dust generation by handling the material gently.
-
Ensure the exterior of the waste container remains clean. If any material contaminates the outside, it must be decontaminated immediately.
Step 6: Secure the Container The waste container must be kept closed at all times except when actively adding waste. This is a primary tenet of RCRA regulations to prevent the release of hazardous vapors or dust.[6][8]
Step 7: Proper Storage Store the sealed waste container in the designated SAA. Secondary containment (such as a larger, chemically resistant tub) is required to contain any potential leaks from the primary container.
PART 3: Final Disposal
Step 8: Engage a Licensed Hazardous Waste Disposal Company The disposal of acutely toxic, halogenated organic compounds is a regulated activity that must be handled by professionals.[1] Your institution's Environmental Health & Safety (EHS) office will have contracts with licensed disposal vendors. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.
Step 9: The Preferred Disposal Technology: High-Temperature Incineration The standard and most effective disposal method for halogenated organic waste is high-temperature incineration.[9][10]
-
Temperature: For wastes containing over 1% halogenated organic substances, a minimum temperature of 1100°C with a residence time of at least two seconds is required by regulations like the EU Industrial Emissions Directive.[9][11][12] This ensures the complete destruction of the parent molecule.
-
Byproducts: The combustion process will generate hazardous byproducts, including hydrogen bromide (HBr), hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN).[13] Permitted incineration facilities are equipped with advanced flue gas scrubbing systems to neutralize these acidic gases and manage other pollutants before release.
Spill Management: An Emergency Action Plan
Even with meticulous planning, spills can occur. An immediate and correct response is critical to mitigate exposure.
Caption: Emergency spill response workflow.
Immediate Actions for a Small, Manageable Spill (Solid Powder):
-
Alert & Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[14][15]
-
Don PPE: If not already worn, don the full PPE as described in Section 2, including respiratory protection.
-
Containment: Gently cover the solid spill with an inert absorbent material (e.g., kitty litter, sand, or a commercial spill absorbent) to prevent it from becoming airborne.[11][16] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep the absorbed material from the outside in, placing it into a designated, labeled hazardous waste container.[11][17] Use non-sparking tools if there is any fire hazard.
-
Decontamination: Clean the spill area with soap and water.[18] Collect all cleaning materials (wipes, towels) and the contaminated PPE as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
For large spills, or any spill where you feel unsafe, evacuate the area immediately and contact your institution's emergency response team and EHS office.[16][19]
Alternative Disposal Considerations: Chemical Treatment
While high-temperature incineration is the standard, chemical degradation methods exist in principle. These are not recommended for routine disposal without expert consultation, process validation, and waste stream analysis.
-
Alkaline Hydrolysis: Nitriles can be hydrolyzed under strong alkaline conditions (e.g., heating with sodium hydroxide solution) to form the corresponding carboxylate salt and ammonia.[20][21][22] In this case, this compound would be converted to sodium 3,5-dibromo-2-chlorobenzoate. While this may reduce the acute toxicity associated with the nitrile group, the resulting halogenated aromatic carboxylate would still be considered hazardous waste and require proper disposal. The process also generates ammonia gas. This method requires a full laboratory setup (reflux apparatus in a fume hood) and careful control of reaction conditions.
-
Reductive Dehalogenation: Various chemical methods exist to remove halogen atoms from aromatic rings, but these are typically used in synthetic chemistry rather than for bulk waste disposal.[1][4][23] They often involve specialized reagents and catalysts and are not practical for waste treatment in a standard laboratory setting.
The complexity and need for verification make these chemical methods unsuitable for general disposal. The primary, authoritative recommendation remains disposal via a licensed hazardous waste contractor for high-temperature incineration.
By treating the disposal of this compound with the rigorous, procedure-driven approach detailed in this guide, you ensure the final chapter of your research is written with an unwavering commitment to safety, responsibility, and scientific integrity.
References
- 1. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 3. epa.gov [epa.gov]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. basel.int [basel.int]
- 10. researchgate.net [researchgate.net]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. epawebapp.epa.ie [epawebapp.epa.ie]
- 13. canbipharm.com [canbipharm.com]
- 14. toolkit.pops.int [toolkit.pops.int]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. hazmatschool.com [hazmatschool.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
A Guide to Personal Protective Equipment for Handling 3,5-Dibromo-2-chlorobenzonitrile
As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also fundamentally safe. The handling of highly toxic and reactive compounds like 3,5-Dibromo-2-chlorobenzonitrile demands a meticulous approach to personal safety that goes beyond standard laboratory protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our directive is to treat this compound with the same level of caution as a cytotoxic agent due to its significant hazard profile.[1][2][3]
Understanding the Hazard: Why This Level of Protection is Essential
This compound is a halogenated aromatic nitrile. While specific toxicological data for this exact compound is limited, the data for closely related structures, such as other brominated and chlorinated benzonitriles, provides a clear and urgent warning.
Primary Routes of Exposure and a Priori Hazards:
-
Dermal (Skin Contact): These compounds are classified as toxic in contact with the skin.[4][5][6] Absorption through the skin can be rapid and may lead to systemic toxicity, potentially proving fatal.[4] They are also known to cause significant skin irritation.[4][5][7]
-
Inhalation: As a solid or powder, the compound poses a substantial risk of forming airborne dust during handling (e.g., weighing, transferring).[4] Inhaling this dust is toxic and can cause severe irritation to the respiratory tract, with symptoms like a burning sensation, coughing, and shortness of breath.[4][7]
-
Ocular (Eye Contact): Direct contact with the eyes will cause serious irritation, pain, redness, and blurred vision.[4][5][7]
-
Ingestion: Swallowing the compound is harmful and can cause immediate toxic effects, including soreness of the mouth and throat, nausea, and vomiting.[4][7]
Given this hazard profile—acute toxicity via multiple routes—we must operate under the principle of zero contact . The PPE ensemble described below is not a mere recommendation; it is an integrated system designed to eliminate all potential routes of exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Handling this compound requires a comprehensive PPE strategy. Each component serves a specific purpose, and their effectiveness relies on being used in concert. All handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure.[4]
a) Respiratory Protection: Beyond the Surgical Mask A standard surgical mask offers no protection against fine chemical dusts and should never be used for this purpose.[8]
-
Mandatory: A NIOSH-approved N95 respirator is the minimum requirement for weighing and handling the solid powder. This will filter out particulate matter effectively.
-
Best Practice/Spill Response: For large-scale operations or spill cleanup where aerosolization is a greater risk, a half-mask or full-face respirator with a chemical cartridge and P100 particulate filter is required.[8] All personnel using respirators must be properly fit-tested and trained as per OSHA standards.[8]
b) Hand Protection: The Imperative of Double-Gloving Skin absorption is a critical threat.[4] A single pair of gloves provides insufficient protection against micropores and potential tears.
-
Protocol: Always wear two pairs of powder-free nitrile gloves.[1][8] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown.[8]
-
Causality: The outer glove absorbs the initial contamination, while the inner glove protects your skin during the critical doffing (removal) process. Change the outer glove immediately if you suspect contamination or every 30-60 minutes during extended procedures.[8]
c) Body Protection: An Impenetrable Barrier Your personal clothing offers no protection.
-
Protocol: Wear a disposable, solid-front protective gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). This is superior to a standard cotton lab coat, which can absorb chemicals. The gown should have long sleeves with tight-fitting elastic cuffs.[9]
-
Causality: This prevents particles from settling on your clothing and skin. A solid front ensures there are no gaps for contamination to penetrate.
d) Eye and Face Protection: Shielding from Splashes and Particles Standard safety glasses are inadequate.
-
Protocol: Wear chemical splash goggles that form a protective seal around the eyes.[10] When handling larger quantities or during procedures with a higher risk of splashing (e.g., spill cleanup), a full-face shield must be worn over the safety goggles.[8]
-
Causality: Goggles prevent airborne particles and liquid splashes from entering the eyes.[10] A face shield adds a critical layer of protection for the entire face.[8]
Operational and Disposal Plans: Process Integrity
The integrity of your safety protocol depends not just on what you wear, but how you use it.
PPE Selection Guide by Task
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Unpacking/Transport | N95 Respirator | Double Nitrile Gloves | Safety Goggles | Protective Gown |
| Weighing/Transfer (in Fume Hood) | N95 Respirator | Double Nitrile Gloves | Safety Goggles | Protective Gown |
| Solution Preparation | N95 Respirator | Double Nitrile Gloves | Safety Goggles & Face Shield | Protective Gown |
| Spill Cleanup (<1g) | Half-Mask Respirator (P100) | Double Nitrile Gloves | Safety Goggles & Face Shield | Protective Gown/Coveralls |
| Waste Disposal | N95 Respirator | Double Nitrile Gloves | Safety Goggles | Protective Gown |
Procedural Guidance: Donning and Doffing PPE
Contamination risk is highest when removing PPE. Follow this sequence without deviation.
Donning (Putting On) Sequence:
-
Put on the inner pair of nitrile gloves.
-
Put on the protective gown, ensuring full coverage.
-
Put on the N95 or other required respirator.
-
Put on safety goggles and face shield (if required).
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the gown's sleeves.
Doffing (Removing) Sequence - The "Dirty to Dirty, Clean to Clean" Principle:
-
Outer Gloves: The most contaminated item. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Ball it up in your still-gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately.
-
Protective Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and roll it into a bundle. Dispose of immediately.
-
Exit the immediate work area.
-
Face Shield and Goggles: Remove by handling the strap or earpieces. Avoid touching the front.
-
Respirator: Remove by handling the straps. Do not touch the front of the respirator.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
PPE and Consumables: All used gloves, gowns, respirator masks, bench paper, and cleaning materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][11]
-
Empty Containers: The original chemical container must be treated as hazardous waste. Do not rinse it into the drain.
-
Regulations: Follow all local, state, and federal environmental regulations for the disposal of toxic chemical waste.[4][11]
Visual Workflow: PPE Selection and Decontamination
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: PPE selection and decontamination workflow for toxic compounds.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. canbipharm.com [canbipharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pppmag.com [pppmag.com]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
